Valproic acid-d6
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
5,5,5-trideuterio-2-(3,3,3-trideuteriopropyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJJYAXOARWZEE-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCC(CCC([2H])([2H])[2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236605 | |
| Record name | Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87745-18-4 | |
| Record name | Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87745-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087745184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 87745-18-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is Valproic acid-d6 and its chemical structure
An In-depth Technical Guide to Valproic Acid-d6
Introduction
This compound (VPA-d6) is the deuterated form of Valproic acid (VPA), a well-established pharmaceutical compound used in the treatment of epilepsy, bipolar disorder, and for the prevention of migraine headaches.[1][2][3][4] VPA is a short-chain fatty acid that functions as an anticonvulsant and mood stabilizer.[3][5] this compound is primarily utilized in research and clinical settings as an internal standard for the precise quantification of Valproic acid in biological samples.[6][7][8] The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, results in a molecule that is chemically identical to VPA but has a higher mass. This mass difference allows it to be distinguished from the unlabeled drug in mass spectrometry-based analytical techniques, thereby improving the accuracy and reliability of quantitative measurements.[8][9]
Chemical Structure and Properties
This compound is structurally identical to Valproic acid, with the exception that the six hydrogen atoms on the two terminal methyl groups of the propyl chains are replaced by six deuterium atoms.[8][10] This isotopic labeling does not significantly alter the chemical properties of the molecule but increases its molecular weight.
The IUPAC name for this compound is 5,5,5-trideuterio-2-(3,3,3-trideuteriopropyl)pentanoic acid.[10][11]
Physicochemical Properties
The key quantitative data for this compound and its parent compound are summarized below for easy comparison.
| Property | This compound | Valproic Acid (Parent Compound) |
| CAS Number | 87745-18-4[1][10][12][13] | 99-66-1[10][14] |
| Molecular Formula | C₈H₁₀D₆O₂[2][12][13] | C₈H₁₆O₂[14] |
| Molecular Weight | 150.25 g/mol [2][12][13][14] | 144.21 g/mol [14] |
| Accurate Mass | 150.1527[10][11] | Not Available |
| Purity | ≥98%[13] or >95% (GC)[10] | Not Applicable |
| Synonyms | VPA-d6; 2-Propylpentanoic acid-d6[1] | VPA; 2-Propylpentanoic Acid[2] |
| InChI | InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i1D3,2D3[8][10] | Not Available |
| SMILES | O=C(O)C(CCC([2H])([2H])[2H])CCC([2H])([2H])[2H][8] | CCCC(CCC)C(=O)O |
Core Applications in Research
The primary application of this compound is as an internal standard in bioanalytical methods, particularly for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[8][15] Its use is critical for accurately quantifying Valproic acid levels in complex biological matrices such as blood, plasma, or serum.[6][7] In techniques like liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), VPA-d6 is added to samples at a known concentration.[1][6] Because it behaves almost identically to the non-labeled VPA during sample preparation (e.g., extraction, derivatization) and chromatographic separation, it can effectively compensate for variations in sample processing and instrument response, leading to highly precise and accurate measurements.[7][8]
Experimental Protocols
Protocol: Quantification of Valproic Acid in Whole Blood by LC-MS/MS
This section details a representative protocol for the determination of Valproic acid in whole blood samples using this compound as an internal standard, based on methodologies found in forensic and clinical literature.[6][7]
1. Materials and Reagents:
-
Valproic acid sodium salt (VPA) standard
-
This compound (VPA-d6) internal standard (IS)[6]
-
Acetonitrile (LC-MS grade)[6]
-
Methanol (LC-MS grade)[6]
-
Formic acid[6]
-
Ammonium formate[6]
-
Ultrapure water[6]
2. Preparation of Solutions:
-
VPA Stock Solution: Prepare a stock solution of VPA in methanol.
-
Internal Standard Working Solution: Prepare a working solution of VPA-d6 at a concentration of 20 µg/mL in methanol.[6]
3. Sample Preparation (Protein Precipitation):
-
Pipette 200 µL of whole blood into a microcentrifuge vial.[6]
-
Add 20 µL of the VPA-d6 internal standard working solution to the blood sample.[6]
-
Add 400 µL of cold acetonitrile to precipitate proteins.[6]
-
Vortex the mixture thoroughly to ensure complete mixing and precipitation.
-
Centrifuge the vial at high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.[6]
-
Column: Acquity UPLC HSS C18 (2.1 x 150 mm, 1.8 µm) or similar reversed-phase column.[6]
-
Column Temperature: 45°C.[6]
-
Mobile Phase A: Water with ammonium formate and formic acid.
-
Mobile Phase B: Acetonitrile/Methanol mixture.
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 20% B), ramp up to a high percentage (e.g., 85-95% B) to elute the analytes, hold for a short period, and then return to initial conditions for column equilibration.[6]
-
Injection Volume: 10 µL.[6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (TQMS).[6]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[7]
-
Detection: Multiple Reaction Monitoring (MRM). The following transitions are typically monitored:
-
VPA: m/z 143 → 143[6]
-
VPA-d6 (IS): Corresponding transition for the deuterated standard.
-
5. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte (VPA) to the internal standard (VPA-d6).
-
A calibration curve is constructed by analyzing a series of standards with known concentrations of VPA and a fixed concentration of VPA-d6.
-
The concentration of VPA in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Visualization
The following diagram illustrates the direct structural relationship between Valproic Acid and its deuterated analogue, this compound, highlighting the specific sites of deuterium substitution.
Caption: Structural relationship between VPA and its deuterated form, VPA-d6.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Valproate - Wikipedia [en.wikipedia.org]
- 4. Valproic acid (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of valproic acid and its six metabolites in human serum using LC-MS/MS and application to interaction with carbapenems in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. glpbio.com [glpbio.com]
- 10. This compound | CAS 87745-18-4 | LGC Standards [lgcstandards.com]
- 11. This compound | CAS 87745-18-4 | LGC Standards [lgcstandards.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. scbt.com [scbt.com]
- 14. This compound | CAS No- 87745-18-4 | Simson Pharma Limited [simsonpharma.com]
- 15. seer.ufrgs.br [seer.ufrgs.br]
Technical Guide: Synthesis and Isotopic Purity of Valproic Acid-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Valproic acid-d6 (Di-[(3,3,3-2H3]propyl)acetic acid), a deuterated analog of the anticonvulsant drug Valproic acid. This compound is a critical tool in pharmacokinetic studies, metabolic research, and as an internal standard in clinical and forensic analysis. This document outlines a common synthetic route, detailed experimental protocols, and methods for assessing isotopic purity.
Introduction
Valproic acid (2-propylpentanoic acid) is a widely prescribed medication for epilepsy, bipolar disorder, and migraine headaches. The use of its deuterated analog, this compound, offers significant advantages in analytical and research settings. The replacement of hydrogen with deuterium atoms at specific positions allows for the differentiation of the labeled compound from its endogenous or co-administered unlabeled counterpart by mass spectrometry. This distinction is crucial for accurate quantification in biological matrices. Furthermore, deuteration can subtly alter the metabolic profile of a drug, making deuterated analogs valuable in studying drug metabolism and potential drug-drug interactions. The synthesis of high-purity this compound is therefore essential for the reliability of these applications.
Synthesis of this compound
A robust and widely utilized method for the synthesis of Valproic acid and its analogs is the malonic ester synthesis. This approach can be readily adapted for the preparation of this compound by employing a deuterated alkylating agent. The general synthetic pathway involves the dialkylation of diethyl malonate with a deuterated propyl halide, followed by hydrolysis and decarboxylation.
Synthetic Workflow
The synthesis of this compound can be visualized as a three-step process, starting from diethyl malonate and a deuterated propyl bromide.
Experimental Protocols
The following protocols are based on established malonic ester synthesis procedures, adapted for the preparation of this compound.
Step 1: Synthesis of Diethyl 2,2-di(propyl-d3)malonate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Addition of Diethyl Malonate: To the sodium ethoxide solution, add diethyl malonate dropwise with stirring.
-
Alkylation: Add 1-bromopropane-d3 (2 equivalents) to the reaction mixture and reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup: After cooling, the reaction mixture is filtered to remove sodium bromide. The ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., diethyl ether), washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude diethyl 2,2-di(propyl-d3)malonate.
Step 2: Hydrolysis to 2,2-di(propyl-d3)malonic acid
-
Saponification: The crude diethyl 2,2-di(propyl-d3)malonate is refluxed with an aqueous solution of a strong base, such as potassium hydroxide, until the hydrolysis is complete.
-
Acidification: The reaction mixture is cooled and then acidified with a strong acid (e.g., concentrated HCl) to precipitate the 2,2-di(propyl-d3)malonic acid.
-
Isolation: The solid product is collected by filtration, washed with cold water, and dried.
Step 3: Decarboxylation to this compound
-
Thermal Decarboxylation: The dried 2,2-di(propyl-d3)malonic acid is heated to its melting point (typically 140-180 °C) until the evolution of carbon dioxide ceases.
-
Purification: The resulting crude this compound can be purified by vacuum distillation to obtain the final product as a colorless oil.
Isotopic Purity Analysis
The determination of the isotopic purity of this compound is crucial for its intended applications. The primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating this compound from its isotopologues (d0 to d5) and quantifying their relative abundances.
Experimental Protocol:
-
Derivatization: this compound is often derivatized to a more volatile ester (e.g., methyl or trimethylsilyl ester) to improve its chromatographic properties.
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column to separate the different deuterated species.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum of the eluting peak corresponding to the Valproic acid derivative is recorded.
-
Data Analysis: The relative intensities of the molecular ion peaks corresponding to the d6, d5, d4, etc., species are used to calculate the isotopic distribution and the overall isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR and 2H NMR spectroscopy are valuable tools for confirming the positions of deuterium labeling and assessing isotopic enrichment.
Experimental Protocol:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl3).
-
1H NMR Analysis: The 1H NMR spectrum will show a significant reduction in the signal intensity of the protons that have been replaced by deuterium. The integration of the remaining proton signals can be used to estimate the degree of deuteration.
-
2H NMR Analysis: The 2H NMR spectrum will show signals corresponding to the deuterium atoms, confirming their presence and location within the molecule.
Data Presentation
| Analysis | Parameter | Result | Method |
| Isotopic Purity | % d6 | > 98% | GC-MS |
| % d5 | < 1.5% | GC-MS | |
| % d4 | < 0.5% | GC-MS | |
| % d0-d3 | < 0.1% | GC-MS | |
| Chemical Purity | Purity | > 99% | GC-FID |
| Identity | Structure Confirmation | Conforms | 1H NMR, 2H NMR, MS |
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the synthesis, purification, and analysis stages for obtaining high-purity this compound.
Conclusion
The synthesis of this compound with high isotopic purity is achievable through a well-established malonic ester synthesis route using deuterated starting materials. Careful execution of the synthesis, purification, and rigorous analytical characterization using techniques such as GC-MS and NMR are essential to ensure the quality and reliability of the final product for its intended applications in research and clinical settings. This guide provides the foundational knowledge for researchers and drug development professionals to understand and potentially implement the synthesis and quality control of this important analytical standard.
Valproic Acid-d6: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the physical, chemical, and analytical characteristics of the deuterated analog of a widely used anticonvulsant and mood stabilizer.
Valproic acid-d6 (VPA-d6) is the deuterium-labeled form of valproic acid, a branched-chain carboxylic acid widely used in the treatment of epilepsy, bipolar disorder, and migraines.[1][2] The substitution of six hydrogen atoms with deuterium isotopes makes VPA-d6 an invaluable tool in clinical and research settings, primarily as an internal standard for the quantitative analysis of valproic acid in biological matrices.[2][3] This technical guide provides a detailed overview of the physical and chemical properties of this compound, comprehensive experimental protocols for its analysis, and visualizations of its analytical workflow and metabolic pathways.
Core Physical and Chemical Properties
This compound shares a similar chemical structure with its non-deuterated counterpart, with the key difference being the presence of six deuterium atoms. This isotopic substitution results in a higher molecular weight while generally having a minimal impact on its chemical reactivity.
| Property | Value | Reference |
| Chemical Name | 2-(propyl-d3)pentanoic-5,5,5-d3 acid | [1] |
| Synonyms | 2-Propylvaleric Acid-d6, Dipropylacetic Acid-d6 | [1] |
| CAS Number | 87745-18-4 | [1] |
| Molecular Formula | C₈H₁₀D₆O₂ | |
| Molecular Weight | 150.25 g/mol | [4] |
| Appearance | Colorless to Pale Yellow Oil | [1] |
| Storage Temperature | 2-8°C Refrigerator | [1] |
| Property | Value (for non-deuterated Valproic Acid) | Reference |
| Melting Point | Not applicable (liquid at room temperature) | [5] |
| Boiling Point | 221 °C | [5][6] |
| Solubility in Water | Partially soluble | [5] |
| Solubility in Organic Solvents | Highly soluble in ethanol, ether, and chloroform | [5] |
Experimental Protocols
The primary application of this compound is as an internal standard in chromatographic and mass spectrometric assays. Below are detailed methodologies for its use in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Analysis by LC-MS/MS using this compound as an Internal Standard
This protocol describes a typical method for the quantification of valproic acid in human plasma.
1. Sample Preparation:
-
To 100 µL of plasma sample, add 25 µL of a working solution of this compound (internal standard).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Valproic Acid: Precursor ion (m/z) 143.1 → Product ion (m/z) 143.1
-
This compound: Precursor ion (m/z) 149.1 → Product ion (m/z) 149.1
-
-
Data Analysis: The concentration of valproic acid in the sample is determined by comparing the peak area ratio of valproic acid to that of this compound against a calibration curve.[3][7][8]
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of this compound to confirm its identity and assess its isotopic purity.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d4) in an NMR tube.
2. NMR Spectrometer Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Temperature: 298 K.
3. ¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: Approximately 12 ppm.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. The absence or significant reduction of signals corresponding to the protons at the deuterated positions confirms the isotopic labeling.
4. ¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Spectral Width: Approximately 220 ppm.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. The chemical shifts of the carbon atoms will be consistent with the structure of valproic acid.[9][10][11]
5. Isotopic Purity Assessment:
-
Isotopic purity can be estimated from the ¹H NMR spectrum by comparing the integral of the residual proton signals at the deuterated positions to the integral of a non-deuterated position.
-
For a more accurate determination, high-resolution mass spectrometry is recommended, where the relative abundance of the deuterated and non-deuterated molecular ions can be precisely measured.[12][13][14]
Visualizations
The following diagrams illustrate the use of this compound in a typical bioanalytical workflow and the metabolic pathway of valproic acid.
Caption: Bioanalytical workflow for the quantification of Valproic Acid using this compound.
Caption: Simplified metabolic pathways of Valproic Acid.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. Determination of valproic acid and its six metabolites in human serum using LC-MS/MS and application to interaction with carbapenems in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS 87745-18-4 | LGC Standards [lgcstandards.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Valproic Acid | C8H16O2 | CID 3121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 8. researchgate.net [researchgate.net]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. epfl.ch [epfl.ch]
- 11. researchgate.net [researchgate.net]
- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Valproic Acid-d6 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of Valproic acid-d6 (VPA-d6) as an internal standard in the quantitative bioanalysis of Valproic Acid (VPA). Valproic acid, a widely used antiepileptic drug, requires precise therapeutic drug monitoring due to its narrow therapeutic window. The use of a deuterated internal standard like VPA-d6 is paramount for achieving the accuracy and precision demanded in clinical and research settings. This guide will delve into the principles of stable isotope dilution, detail experimental protocols, and provide a comprehensive overview of the physicochemical and mass spectrometric properties that make VPA-d6 an ideal internal standard.
The Principle of Stable Isotope Dilution: The Foundation of VPA-d6's Efficacy
The use of this compound as an internal standard is rooted in the principle of stable isotope dilution (SID). SID is a robust analytical technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process. The fundamental premise is that the stable isotope-labeled standard, in this case, VPA-d6, is chemically identical to the endogenous analyte, VPA.[1][2][3][4] This chemical equivalence ensures that both compounds behave identically during sample preparation, chromatography, and ionization in the mass spectrometer.
Any loss of analyte during extraction, potential matrix effects causing ion suppression or enhancement, and variations in instrument response will affect both the analyte and the internal standard to the same degree.[1] By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of variations in the analytical process.
Physicochemical and Mass Spectrometric Properties
The efficacy of this compound as an internal standard is directly attributable to its physicochemical properties, which are nearly identical to those of Valproic acid, and its distinct mass-to-charge ratio (m/z), which allows for its differentiation in the mass spectrometer.
| Property | Valproic Acid (VPA) | This compound (VPA-d6) | Reference |
| Molecular Formula | C8H16O2 | C8H10D6O2 | [5] |
| Molecular Weight | ~144.21 g/mol | ~150.25 g/mol | [5] |
| Chemical Structure | 2-propylpentanoic acid | 2-propylpentanoic acid-d6 | [5] |
| pKa | ~4.6 | ~4.6 | |
| LogP | ~2.75 | ~2.75 |
Table 1: Physicochemical Properties of Valproic Acid and this compound.
The six deuterium atoms in VPA-d6 provide a sufficient mass shift to distinguish it from the naturally occurring isotopes of VPA, preventing spectral overlap.
Experimental Protocol: A Consolidated Approach
The following protocol represents a consolidated and typical workflow for the quantification of Valproic acid in human plasma or serum using this compound as an internal standard.
Materials and Reagents
-
Valproic Acid (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Ultrapure Water
-
Drug-free human plasma/serum
Sample Preparation: Protein Precipitation
Protein precipitation is a common, rapid, and effective method for extracting VPA from biological matrices.[6][7]
-
Spiking: To 200 µL of plasma/serum sample, add 20 µL of the this compound internal standard working solution (e.g., 20 µg/mL in methanol).[6]
-
Precipitation: Add 400 µL of cold acetonitrile to the sample.[6]
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical LC-MS/MS parameters for the analysis of Valproic acid.
| Parameter | Typical Value | Reference |
| Liquid Chromatography | ||
| Column | C18 reversed-phase column (e.g., Acquity UPLC HSS C18, 2.1 x 150 mm, 1.8 µm) | [6] |
| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid | [6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [6] |
| Flow Rate | 0.3 mL/min | [6] |
| Injection Volume | 10 µL | [6] |
| Column Temperature | 45 °C | [6] |
| Mass Spectrometry | ||
| Ionization Mode | Negative Electrospray Ionization (ESI-) | [7][8] |
| Capillary Voltage | 3 kV | [6] |
| Cone Voltage | 15 V | [6] |
| Source Temperature | 150 °C | [6] |
| Desolvation Temperature | 350 °C | [6] |
Table 2: Typical LC-MS/MS Parameters for Valproic Acid Analysis.
Multiple Reaction Monitoring (MRM) Transitions
Valproic acid is known for its limited fragmentation in the mass spectrometer.[6][9] Therefore, the pseudo-MRM transition of the parent ion to itself is commonly used. To enhance specificity, some methods also monitor adducts with mobile phase components like formate.[6][9]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Valproic Acid (VPA) | 143 | 143 | 2 | [6] |
| Valproic Acid (VPA) Formate Adduct | 189 | 143 | 10 | [6] |
| This compound (VPA-d6) | 149 | 149 | 2 | [6] |
| This compound (VPA-d6) Formate Adduct | 195 | 149 | 10 | [6] |
Table 3: Common MRM Transitions for Valproic Acid and this compound.
Data Analysis and Quantification
The concentration of Valproic acid in the unknown sample is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then compared to a calibration curve constructed by analyzing a series of calibration standards with known concentrations of VPA and a constant concentration of VPA-d6.
Conclusion
This compound serves as an exemplary internal standard for the bioanalysis of Valproic acid. Its mechanism of action is based on the robust and highly accurate principle of stable isotope dilution. By mimicking the chemical behavior of the analyte while maintaining a distinct mass, VPA-d6 effectively compensates for variations inherent in the analytical workflow, from sample preparation to detection. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals, enabling the development and implementation of reliable and precise bioanalytical methods for therapeutic drug monitoring and pharmacokinetic studies of Valproic acid.
References
- 1. Stable Isotope Dilution Mass Spectrometry for Membrane Transporter Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. youtube.com [youtube.com]
- 4. Isotope dilution - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 8. Determination of valproic acid and its six metabolites in human serum using LC-MS/MS and application to interaction with carbapenems in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC-MS/MS) in whole blood for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Valproic Acid-d6: Commercial Availability, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Valproic acid-d6, a deuterated analog of the widely used anticonvulsant and mood-stabilizing drug, Valproic acid. This document details its commercial availability from various suppliers, its primary applications in research and clinical settings, and technical information relevant to its use as an internal standard in analytical methodologies.
Introduction to this compound
This compound (VPA-d6) is a stable isotope-labeled form of Valproic acid where six hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule with a higher molecular weight (150.25 g/mol ) compared to the unlabeled compound (144.21 g/mol ) but with nearly identical chemical properties. This characteristic makes it an ideal internal standard for quantitative analysis by mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Its primary utility lies in therapeutic drug monitoring (TDM), pharmacokinetic studies, and metabolic research, where precise quantification of Valproic acid in biological matrices is crucial.[2]
Commercial Suppliers and Availability
This compound is readily available from a range of commercial suppliers specializing in reference standards and stable isotopes. The product is typically sold as a neat solid or as a certified solution in a solvent like methanol. Availability, purity, and offered quantities vary by supplier. Below is a comparative table of prominent commercial sources.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Isotopic Enrichment | Available Quantities |
| LGC Standards | This compound | 87745-18-4 | C₈H₁₀D₆O₂ | >95% (GC)[3] | 5 mg, 10 mg, 50 mg, 100 mg[4][5] |
| MedchemExpress | This compound | 87745-18-4 | C₈H₁₀D₆O₂ | 98.0%[1] | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg[1] |
| Sigma-Aldrich (Cerilliant) | This compound solution | 87745-18-4 | C₈H₁₀D₆O₂ | Certified Reference Material (1 mg/mL in methanol)[6][7] | 1 mL ampule[6][7] |
| Simson Pharma Limited | This compound | 87745-18-4 | C₈H₁₀D₆O₂ | Accompanied by Certificate of Analysis[8][9] | Inquire for details[8][9] |
| Pharmaffiliates | This compound | 87745-18-4 | C₈H₁₀D₆O₂ | Not specified | Inquire for details[2] |
| Veeprho | Valproic Acid D6 | 87745-18-4 | C₈H₁₀D₆O₂ | Not specified | Inquire for details[10] |
| Mithridion | This compound | Not specified | Not specified | Not specified | 5 mg, 50 mg |
| CLEARSYNTH | This compound | 87745-18-4 | C₈H₁₀D₆O₂ | Not specified | Inquire for details[11] |
Note: Pricing information has been excluded as it is subject to change and varies based on quantity and supplier. It is recommended to contact the suppliers directly for current pricing.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in bioanalytical methods. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for matrix effects and variations in sample preparation and instrument response.[12]
Therapeutic Drug Monitoring (TDM)
Valproic acid has a narrow therapeutic range (typically 50-100 µg/mL in plasma for epilepsy), and its pharmacokinetics can vary significantly among individuals.[5][13] TDM is therefore essential to optimize dosage, ensure efficacy, and minimize toxicity. LC-MS/MS methods using this compound as an internal standard offer high sensitivity and specificity for the accurate quantification of Valproic acid in patient samples such as plasma or serum.[14]
Pharmacokinetic and Bioequivalence Studies
In drug development, pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. Bioequivalence (BE) studies are required for the approval of generic drug products. The precision and accuracy afforded by using this compound as an internal standard are critical for the reliable determination of PK parameters and for demonstrating BE.
Experimental Protocols
Quantification of Valproic Acid in Human Plasma/Serum using LC-MS/MS
This section outlines a general protocol for the determination of Valproic acid in biological matrices using this compound as an internal standard. This protocol is a synthesis of methodologies reported in the literature and should be optimized and validated for specific laboratory conditions.[13][14][15]
4.1.1. Materials and Reagents
-
Valproic acid analytical standard
-
This compound internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma/serum (blank and patient samples)
4.1.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Valproic acid and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Valproic acid by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 20 µg/mL) by diluting the stock solution with methanol.[13]
4.1.3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma/serum sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.[13][14]
-
Vortex the mixture for 10 seconds.
-
Add 400 µL of cold acetonitrile to precipitate proteins.[13]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or vial for LC-MS/MS analysis. The supernatant may be further diluted if necessary.
4.1.4. LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm) is commonly used.[13]
-
Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.[13]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[13]
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is ramped up to elute the analytes, and then returned to the initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.[13]
-
Injection Volume: 10 µL.[13]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is typically used.
-
MRM Transitions:
-
Valproic acid: m/z 143 -> 143
-
This compound: m/z 149 -> 149[13]
-
4.1.5. Calibration and Quantification
-
Prepare a calibration curve by spiking blank plasma/serum with known concentrations of Valproic acid working standards and the fixed concentration of the internal standard.
-
Process the calibration standards and quality control (QC) samples alongside the unknown samples.
-
The concentration of Valproic acid in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.
Visualizations
Signaling Pathway of Valproic Acid's Mechanism of Action
Valproic acid exerts its therapeutic effects through multiple mechanisms, primarily by enhancing the inhibitory neurotransmission of gamma-aminobutyric acid (GABA), blocking voltage-gated sodium channels, and inhibiting histone deacetylases (HDACs).[5][6][16]
Caption: Mechanism of action of Valproic Acid.
Experimental Workflow for TDM of Valproic Acid
The following diagram illustrates a typical workflow for the therapeutic drug monitoring of Valproic acid using LC-MS/MS with a deuterated internal standard.
Caption: Workflow for Valproic Acid TDM using LC-MS/MS.
Conclusion
This compound is an indispensable tool for researchers, clinical chemists, and pharmaceutical scientists involved in the study and monitoring of Valproic acid. Its commercial availability from multiple reputable suppliers ensures its accessibility for a wide range of applications. The use of this compound as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for reliable therapeutic drug monitoring and for conducting critical studies in drug development. The methodologies and information presented in this guide are intended to support the effective implementation of this compound in both research and clinical laboratory settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | CAS 87745-18-4 | LGC Standards [lgcstandards.com]
- 4. Molecular Mechanisms of Valproic Acid Action on Signalling Systems and Brain Functions - Tursunov - Russian Journal of Physiology [journals.rcsi.science]
- 5. droracle.ai [droracle.ai]
- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 7. This compound solution 1 mg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant® | 87745-18-4 [sigmaaldrich.com]
- 8. journals.asm.org [journals.asm.org]
- 9. This compound | CAS No- 87745-18-4 | Simson Pharma Limited [simsonpharma.com]
- 10. veeprho.com [veeprho.com]
- 11. clearsynth.com [clearsynth.com]
- 12. texilajournal.com [texilajournal.com]
- 13. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of valproic acid and its six metabolites in human serum using LC-MS/MS and application to interaction with carbapenems in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy: What Clinicians and Researchers Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
Valproic Acid-d6: A Technical Guide to Safe Handling and Emergency Procedures
This technical guide provides comprehensive safety information and handling precautions for Valproic acid-d6 (CAS No: 87745-18-4).[1][2] It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. This compound is the deuterium-labeled form of Valproic acid, an inhibitor of histone deacetylase (HDAC) used in research as a tracer or internal standard for quantitative analysis.[3] Due to the health hazards associated with the parent compound, stringent safety protocols must be followed.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated precautionary statements.
GHS Hazard Classification [1][4][5]
| Classification | Category | Hazard Statement Code |
| Acute Toxicity, Oral | Category 4 | H302 |
| Skin Corrosion/Irritation | Category 2 | H315 |
| Serious Eye Damage/Eye Irritation | Category 1 | H318 |
| Reproductive Toxicity | Category 1A | H360 |
Hazard and Precautionary Statements [1][4][5]
| Code | Statement | Type |
| H302 | Harmful if swallowed. | Hazard |
| H315 | Causes skin irritation. | Hazard |
| H318 | Causes serious eye damage. | Hazard |
| H360 | May damage fertility or the unborn child. | Hazard |
| P201 | Obtain special instructions before use. | Precautionary |
| P264 | Wash hands thoroughly after handling. | Precautionary |
| P270 | Do not eat, drink or smoke when using this product. | Precautionary |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | Precautionary |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | Precautionary |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | Precautionary |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Precautionary |
| P310 | Immediately call a poison center/doctor. | Precautionary |
| P501 | Dispose of contents/container in accordance with local regulation. | Precautionary |
Toxicological Profile
The primary toxicological risks associated with Valproic acid and its deuterated form include acute toxicity upon ingestion, severe eye and skin irritation, and reproductive harm.[1][4][5]
-
Acute Toxicity : Valproic acid is harmful if swallowed.[1][4] Acute overdose can lead to central nervous system depression, metabolic acidosis, hyperammonemia, and hepatotoxicity.[6]
-
Hepatotoxicity : Severe and potentially fatal hepatic failure has been reported, particularly within the first six months of treatment with the parent drug.[6][7]
-
Reproductive Toxicity : The compound may damage fertility or the unborn child.[4][5][7] Fetal risk, including neural tube defects, has been reported for infants of mothers who took Valproic Acid during pregnancy.[7]
-
Skin and Eye Irritation : Direct contact causes skin irritation and can lead to serious, irreversible eye damage.[1][5]
Valproic Acid Serum Concentration and Toxicity [8]
| Concentration Range (mg/L) | Clinical Significance |
| 50 - 100 | Therapeutic Level |
| > 180 | Often associated with mental status changes |
| > 450 | Serious intoxication likely; may cause metabolic acidosis |
| > 850 | May correlate with coma |
| > 900 | Potential indication for dialysis |
Physical and Chemical Properties
The following table summarizes key physical and chemical data for this compound.
| Property | Value |
| CAS Number | 87745-18-4[1][2][9] |
| Molecular Formula | C8H10D6O2[2][9] |
| Molecular Weight | 150.25 g/mol [9][10] |
| Boiling Point | 220°C at 760 mmHg[2] |
| Flash Point | 116.6°C[2] |
| Density | 0.965 g/cm³[2] |
| Appearance | Colorless to pale yellow viscous liquid[11] |
| Solubility | Slightly soluble in water; fully soluble in acetone, chloroform, ether, and methanol.[11] |
Handling and Storage Protocols
Proper handling and storage are critical to minimize exposure risk.
Handling Protocol:
-
Only suitably qualified and experienced scientists should handle this material in appropriately equipped facilities.[1]
-
Avoid all personal contact, including inhalation of vapors, mists, or dust.[1][12]
-
Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood.[1][5][13]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1][4]
Storage Protocol:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][13]
-
Store at recommended temperatures, which may be -20°C for the pure form.[1][2]
-
Store away from incompatible materials such as strong oxidizing agents, reducing agents, bases, and strong acids.[1][13]
Exposure Control and Personal Protective Equipment (PPE)
Engineering controls and personal protective equipment are mandatory when handling this compound.
Engineering Controls:
-
Ensure adequate ventilation with a sufficient air exchange rate.[13]
-
Use of a fume hood or other exhaust ventilation is necessary to keep airborne concentrations below exposure limits.[5][13]
-
An eye-wash station and safety shower must be readily accessible.[1]
Personal Protective Equipment (PPE) Requirements [1][12][13]
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | Prevents eye contact and serious damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and irritation. |
| Skin/Body Protection | Long-sleeved clothing, lab coat, or impervious apron. | Protects skin from accidental splashes. |
| Respiratory Protection | Use an approved/certified vapor respirator if ventilation is inadequate or for spill cleanup. | Prevents inhalation of harmful vapors or aerosols. |
Emergency and First-Aid Procedures
Immediate action is required in the event of exposure.
-
Eye Contact : Immediately flush the eyes with large amounts of water for several minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do.[1][4] Seek immediate medical attention.[1][4]
-
Skin Contact : Remove all contaminated clothing immediately.[12] Wash the affected skin area thoroughly with plenty of soap and water.[1][4] If skin irritation occurs, get medical advice.[4]
-
Inhalation : Move the person to fresh air.[1][4] If breathing is difficult, provide respiratory support.[1] Seek medical attention.[4]
-
Ingestion : Rinse the mouth with water.[1][4] Do NOT induce vomiting.[1] Call a physician or poison control center immediately.[1][4]
Accidental Release and Spill Cleanup Protocol
In case of a spill, follow a structured cleanup procedure to ensure safety and minimize environmental contamination.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Secure : Immediately evacuate non-essential personnel from the spill area.[1] Remove all sources of ignition.[12][13]
-
Ventilate : Ensure the area is well-ventilated.
-
Wear PPE : Don appropriate PPE, including a respirator, chemical-resistant gloves, eye protection, and a lab coat.[1][13]
-
Containment : Prevent further leakage or spillage.[1] Keep the product away from drains and water courses.[1]
-
Absorption : Absorb the spill with an inert, non-combustible material such as diatomite, dry sand, or vermiculite.[1][13]
-
Collection : Carefully collect the absorbed material into a suitable, labeled chemical waste container.[12][13]
-
Decontamination : Clean the contaminated surface thoroughly.[13] Surfaces and equipment can be decontaminated by scrubbing with alcohol.[1]
-
Disposal : Dispose of the contaminated waste in accordance with federal, state, and local regulations.[1]
Caption: Workflow for handling a chemical spill of this compound.
Disposal Considerations
Waste material must be disposed of in accordance with all applicable country, federal, state, and local regulations.[1] Do not allow the product to enter drains or water systems.[1][4] Contaminated packaging should be handled and disposed of in the same manner as the product itself.[1]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | CAS#:87745-18-4 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. paipharma.com [paipharma.com]
- 8. Valproic Acid Intoxication - EMCrit Project [emcrit.org]
- 9. This compound | CAS 87745-18-4 | LGC Standards [lgcstandards.com]
- 10. This compound | CAS No- 87745-18-4 | Simson Pharma Limited [simsonpharma.com]
- 11. Valproic acid (PIM 551) [inchem.org]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. spectrumchemical.com [spectrumchemical.com]
The Strategic Application of Deuterium in Pharmacology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug candidates has emerged as a powerful tool in modern pharmacology. This "deuterium switching" or "deuteration" approach leverages the kinetic isotope effect (KIE) to favorably alter the metabolic fate of drugs, leading to improved pharmacokinetic profiles, enhanced safety, and potentially greater therapeutic efficacy. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of deuterium-labeled compounds in drug discovery and development.
Core Principle: The Deuterium Kinetic Isotope Effect (KIE)
The foundation of deuteration's utility in pharmacology lies in the kinetic isotope effect. A carbon-deuterium (C-D) bond is stronger and possesses a lower zero-point energy than a carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond have a higher activation energy and proceed at a slower rate than those involving a C-H bond.[1] In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds as a rate-limiting step.[2] By selectively replacing hydrogen atoms at metabolically vulnerable positions ("soft spots") with deuterium, the rate of metabolic degradation at that site can be significantly reduced.[3]
This slowing of metabolism can lead to several desirable outcomes:
-
Improved Metabolic Stability: A reduced rate of metabolism leads to a longer drug half-life (t½) and increased overall drug exposure (AUC).[4]
-
Reduced Formation of Toxic Metabolites: By slowing a metabolic pathway that produces harmful byproducts, deuteration can enhance the safety profile of a drug.[5]
-
Metabolic Switching: Hindering metabolism at one site can redirect it to alternative pathways, which may lead to the formation of less toxic or more active metabolites.[6]
-
Lower and Less Frequent Dosing: An extended half-life can allow for lower or less frequent dosing regimens, improving patient convenience and adherence.[7]
Key Applications of Deuterium-Labeled Compounds in Pharmacology
Deuterium-labeled compounds have three primary applications in pharmaceutical research and development:
-
Improving Drug Properties: This is the most prominent application, where deuteration is used to create new chemical entities with enhanced pharmacokinetic and safety profiles.[3]
-
Internal Standards in Bioanalysis: Deuterated analogs of a drug are considered the "gold standard" internal standards for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[8] Their near-identical chemical and physical properties to the analyte ensure accurate quantification by correcting for variations in sample preparation and instrument response.[8]
-
Mechanistic and Metabolic Studies: Deuterium labeling is an invaluable tool for elucidating drug metabolism pathways and understanding reaction mechanisms.[9]
Quantitative Impact of Deuteration on Pharmacokinetics
The following tables summarize the pharmacokinetic (PK) parameters of several deuterated drugs compared to their non-deuterated counterparts, illustrating the tangible benefits of this strategy.
Table 1: Comparative Pharmacokinetic Parameters of Deutetrabenazine and Tetrabenazine Active Metabolites
| Parameter | Deutetrabenazine (d6-Tetrabenazine) | Tetrabenazine | Fold Change |
| Total Active Metabolites (α+β-HTBZ) | |||
| Cmax (ng/mL) | 74.6 | 61.6 | 1.2x |
| AUCinf (ng·hr/mL) | 542 | 261 | 2.1x |
| t½ (hours) | 8.6 | 4.8 | 1.8x |
Data compiled from a study in healthy volunteers receiving single 25 mg doses.
Table 2: Comparative Pharmacokinetic Parameters of Deutivacaftor and Ivacaftor
| Parameter | Deutivacaftor (CTP-656, d9-Ivacaftor) | Ivacaftor | Fold Change |
| In Male Sprague-Dawley Rats (10 mg/kg, oral) | |||
| Cmax (ng/mL) | 1,830 | 1,210 | 1.5x |
| AUC0-24h (ng·hr/mL) | 22,100 | 11,200 | 2.0x |
| t½ (hours) | 5.2 | 3.5 | 1.5x |
| In Male Beagle Dogs (3.0 mg/kg, oral) | |||
| Cmax (ng/mL) | 2,780 | 1,510 | 1.8x |
| AUC0-24h (ng·hr/mL) | 30,500 | 11,400 | 2.7x |
| t½ (hours) | 6.4 | 3.6 | 1.8x |
Data from preclinical studies.[10]
Table 3: Pharmacokinetic Parameters of Ruxolitinib
| Parameter | Value |
| Bioavailability | 95% |
| Protein Binding | 97% (primarily to albumin) |
| Metabolism | Primarily hepatic via CYP3A4 |
| Elimination Half-life | Approximately 3 hours |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving deuterium-labeled compounds. These protocols are intended as a guide and may require optimization for specific compounds and analytical instrumentation.
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine and compare the metabolic stability (half-life, intrinsic clearance) of a deuterated drug candidate and its non-deuterated analog.
Materials:
-
Pooled human or animal (rat, mouse, dog) liver microsomes
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compounds (deuterated and non-deuterated) stock solutions (e.g., 10 mM in DMSO)
-
Positive control compound with known metabolic stability (e.g., testosterone, verapamil)
-
Negative control (without NADPH)
-
Ice-cold acetonitrile or methanol containing an internal standard for quenching
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Incubation:
-
In a 96-well plate, add the microsomal protein to the incubation medium. The final protein concentration is typically 0.5 mg/mL.[15]
-
Add the test compounds to the wells to achieve the desired final concentration (typically 1-10 µM).[15]
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control wells (add buffer instead).[14]
-
-
Time Points and Quenching:
-
Sample Processing and Analysis:
-
Seal the plate and vortex to mix thoroughly.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to precipitate proteins.[16]
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to determine the concentration of the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine and compare the pharmacokinetic profiles (Cmax, Tmax, AUC, t½, clearance, volume of distribution) of a deuterated drug and its non-deuterated analog following oral or intravenous administration in rats or mice.
Materials:
-
Male Sprague-Dawley rats or CD-1 mice (age and weight appropriate for the study)
-
Test compounds (deuterated and non-deuterated) formulated for the desired route of administration (e.g., in a vehicle like 0.5% methylcellulose)
-
Dosing syringes and gavage needles (for oral administration) or syringes and catheters (for intravenous administration)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Anesthetic (if required for blood collection)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization and Dosing:
-
Acclimatize animals to the housing conditions for at least 3-5 days.[17]
-
Fast animals overnight (with free access to water) before dosing.[1]
-
Administer a single dose of the deuterated or non-deuterated compound to separate groups of animals via the chosen route (e.g., oral gavage or intravenous injection).[1]
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).[1] The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.
-
Blood can be collected via various methods, such as tail vein, saphenous vein, or terminal cardiac puncture, into tubes containing an anticoagulant (e.g., EDTA).[1][17]
-
Process the blood samples by centrifugation to obtain plasma. Store plasma samples at -80°C until analysis.[18]
-
-
Sample Analysis:
-
Analyze the plasma samples using a validated LC-MS/MS bioanalytical method to determine the drug concentrations.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters from the plasma concentration-time data:
-
Cmax (maximum observed plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
t½ (elimination half-life)
-
CL (clearance)
-
Vd (volume of distribution)
-
-
Protocol 3: LC-MS/MS Bioanalytical Method Validation
Objective: To ensure a bioanalytical method is reliable, reproducible, and accurate for the quantitative determination of a deuterated or non-deuterated drug in a biological matrix (e.g., plasma).
Key Validation Parameters (as per FDA/EMA guidelines): [8][19]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources.
-
Calibration Curve: A series of standards of known concentrations used to establish the relationship between instrument response and analyte concentration. The curve should be prepared in the same biological matrix as the study samples.
-
Accuracy and Precision:
-
Accuracy: The closeness of the determined value to the nominal concentration. It is expressed as a percentage of the nominal value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the coefficient of variation (CV%).
-
Both are assessed at multiple concentration levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High Quality Control (QC) samples) within a single run (intra-day) and across multiple runs (inter-day).
-
-
Recovery: The extraction efficiency of an analytical method, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard.
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.
-
Stability: The chemical stability of the analyte in the biological matrix under various conditions, including:
-
Freeze-thaw stability
-
Short-term (bench-top) stability
-
Long-term storage stability
-
Stock solution stability
-
Post-preparative (autosampler) stability
-
-
Dilution Integrity: To demonstrate that samples can be diluted with blank matrix without affecting the accuracy and precision of the measurement.[6]
Mandatory Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows related to the application of deuterium-labeled compounds in pharmacology.
Caption: The Deuterium Kinetic Isotope Effect (KIE) in Drug Metabolism.
References
- 1. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. What is Deuterated Ruxolitinib used for? [synapse.patsnap.com]
- 12. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. mttlab.eu [mttlab.eu]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. In vivo pharmacokinetic study [bio-protocol.org]
- 18. optibrium.com [optibrium.com]
- 19. 2.5. Assay Validation [bio-protocol.org]
The Integral Role of Valproic Acid-d6 in Modern Pharmacokinetic Analysis
An In-depth Guide for Drug Development Professionals
Valproic acid (VPA) is a cornerstone therapy for epilepsy and various psychiatric disorders, characterized by a narrow therapeutic window and significant pharmacokinetic variability.[1][2] Accurate quantification of VPA in biological matrices is therefore critical for both therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.[3] The development of robust bioanalytical methods is paramount, and at the heart of the most precise of these methods lies Valproic acid-d6, a deuterated analogue of the parent drug. This technical guide explores the critical role of this compound in pharmacokinetic studies, detailing the rationale for its use, experimental applications, and the methodologies it enables.
The Principle of Isotopic Labeling in Pharmacokinetics
Pharmacokinetic studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. A key requirement for these studies is the ability to accurately measure drug concentrations in complex biological samples like plasma or serum.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity.[3]
The precision of LC-MS/MS analysis is significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS). An ideal internal standard is a compound that behaves chemically and physically identically to the analyte of interest throughout sample preparation and analysis but is distinguishable by the mass spectrometer. This compound, in which six hydrogen atoms are replaced by deuterium, serves this purpose perfectly for the quantification of VPA.
The rationale for using a SIL-IS like this compound is to account for variability at multiple stages of the analytical process:
-
Sample Extraction: Any loss of analyte during sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) will be mirrored by a proportional loss of the SIL-IS.[5]
-
Chromatographic Separation: The deuterated standard co-elutes with the non-labeled VPA, meaning they experience the same chromatographic conditions and retention time.
-
Mass Spectrometric Ionization: VPA and this compound exhibit nearly identical ionization efficiencies in the mass spectrometer's source. Any suppression or enhancement of the signal due to the sample matrix will affect both the analyte and the internal standard equally.[6]
By adding a known concentration of this compound to each sample at the beginning of the workflow, the ratio of the analyte's MS signal to the internal standard's MS signal can be used for quantification. This ratio remains constant even if sample loss or matrix effects occur, leading to highly accurate and precise results.
Experimental Protocols and Data
The use of this compound as an internal standard is a consistent feature in validated LC-MS/MS methods for the quantification of VPA and its metabolites.
Experimental Workflow: VPA Quantification in Human Serum
A common workflow for analyzing VPA in patient serum involves protein precipitation, followed by LC-MS/MS analysis. The stability and chemical similarity of this compound are crucial for the reliability of this protocol.
Detailed Methodologies
1. Sample Preparation (Protein Precipitation) This is a rapid and effective method for removing the bulk of proteins from plasma or serum samples.[5]
-
To a 50 µL aliquot of human serum, add a working solution of this compound.[6]
-
Add a protein precipitating agent, such as acetonitrile or methanol, typically in a 3:1 or 4:1 volume ratio to the plasma.[5]
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial for injection into the LC-MS/MS system.
2. Liquid Chromatography The goal of the chromatographic step is to separate VPA from other endogenous components of the sample matrix before it enters the mass spectrometer.
-
Column: A reverse-phase column, such as a Kinetex C18 (3 × 100 mm, 2.6 μm), is commonly used.[6]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with 0.1% acetic acid or 10mM ammonium acetate) is often employed.[5][7]
-
Flow Rate: A typical flow rate is between 0.3 and 1.0 mL/min.[5][7]
-
Column Temperature: The column is often heated (e.g., to 45 °C) to ensure sharp peak shapes and reproducible retention times.[5]
3. Mass Spectrometry Detection is performed using a triple quadrupole mass spectrometer, typically with an electrospray ionization (ESI) source operating in negative ion mode.[6] The instrument is set to Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.
Quantitative Data in Pharmacokinetic Analysis
The use of this compound allows for the generation of high-quality quantitative data, which is essential for determining key pharmacokinetic parameters. The data below is compiled from typical LC-MS/MS methods used in VPA analysis.
Table 1: Mass Spectrometry Parameters for VPA and VPA-d6
This table outlines the specific mass-to-charge (m/z) ratios monitored for the parent and fragment ions of both the analyte and the internal standard.
| Compound | Parent Ion (m/z) | Fragment Ion (m/z) | Ionization Mode |
| Valproic Acid (VPA) | 143.1 | 143.1 | Negative ESI |
| This compound (IS) | 149.2 | 149.2 | Negative ESI |
| Data derived from common pseudo-MRM practices for VPA analysis.[3][8] |
Table 2: Typical Bioanalytical Method Validation Parameters
This table summarizes the performance characteristics of an LC-MS/MS method using this compound for VPA quantification in human plasma.
| Parameter | Typical Value/Range |
| Linearity Range | 2 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2 µg/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (% Bias) | 91.4% - 110.9% |
| Mean Analyte Recovery | ~104% |
| Data synthesized from representative method validation studies.[5][6] |
The tight precision (low %CV) and high accuracy values are directly attributable to the effective normalization provided by the stable isotope-labeled internal standard.
Logical Framework for SIL-IS Selection
The decision to use a stable isotope-labeled internal standard like this compound is based on a logical framework that prioritizes analytical accuracy. The diagram below illustrates the comparative advantages of a SIL-IS over other types of internal standards.
Conclusion
This compound is not merely an analytical reagent; it is an enabling tool for high-precision pharmacokinetic research. Its use as an internal standard in LC-MS/MS methods mitigates nearly all sources of analytical variability, from sample extraction to detection. This allows researchers and drug development professionals to generate reliable and reproducible data on the absorption, distribution, metabolism, and excretion of Valproic acid. The detailed protocols and robust performance metrics demonstrated in studies utilizing this compound underscore its indispensable role in therapeutic drug monitoring, bioequivalence studies, and the overall clinical development of Valproic acid and related compounds.
References
- 1. A systematic review of population pharmacokinetics of valproic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 6. Determination of valproic acid and its six metabolites in human serum using LC-MS/MS and application to interaction with carbapenems in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Valproic Acid-d6 in Therapeutic Drug Monitoring: A Technical Guide
An in-depth guide for researchers, scientists, and drug development professionals on the application of Valproic acid-d6 as an internal standard for the accurate therapeutic drug monitoring of Valproic Acid.
Introduction
Valproic acid (VPA) is a cornerstone medication in the management of epilepsy, bipolar disorder, and migraine prophylaxis.[1][2][3] Its therapeutic efficacy is, however, intrinsically linked to maintaining plasma concentrations within a narrow therapeutic window, typically 50 to 100 µg/mL.[4][5][6][7][8] Concentrations below this range may lead to suboptimal therapeutic outcomes, while levels exceeding it can result in significant toxicity.[5][6] This narrow therapeutic index necessitates meticulous therapeutic drug monitoring (TDM) to ensure patient safety and treatment effectiveness.[5][7][9][10] The significant inter- and intraindividual variability in VPA pharmacokinetics further underscores the importance of routine monitoring.[8][11]
To achieve the high degree of accuracy and precision required for clinical decision-making, stable isotope-labeled internal standards are indispensable in modern analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound (VPA-d6), a deuterated analog of VPA, has emerged as the gold standard internal standard for TDM of valproic acid.[12][13][14] Its chemical and physical properties closely mimic those of the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby compensating for variations in sample processing and instrumental analysis. This guide provides a comprehensive technical overview of the application of this compound in the therapeutic drug monitoring of Valproic acid, detailing analytical methodologies and data interpretation.
The Role of this compound in Quantitative Analysis
This compound is the deuterium-labeled form of Valproic acid and serves as an ideal internal standard in quantitative analytical methods like LC-MS/MS and GC-MS.[13] Its utility stems from the fact that it is chemically identical to Valproic acid, with the only difference being the presence of six deuterium atoms in place of hydrogen atoms. This mass difference allows it to be distinguished from the endogenous analyte by a mass spectrometer, while its identical chemical behavior ensures that any loss or variation during sample preparation and analysis affects both the analyte and the internal standard equally. This co-elution and co-ionization behavior is critical for accurate quantification.
Therapeutic Drug Monitoring of Valproic Acid
The primary goal of TDM for Valproic acid is to maintain plasma concentrations within the established therapeutic range, thereby optimizing the therapeutic effect while minimizing adverse reactions.
Therapeutic and Toxic Ranges
The generally accepted therapeutic range for total Valproic acid in plasma or serum is 50 to 100 µg/mL.[4][5][6][8] However, for certain conditions like mania, the therapeutic range may extend up to 125 µg/mL.[1] It is important to note that some patients may achieve optimal clinical response at concentrations outside this range.[4] Levels exceeding 100-150 µg/mL are considered potentially toxic and increase the risk of side effects such as drowsiness, confusion, and liver dysfunction.[5]
| Concentration Range | Interpretation | Clinical Consideration |
| < 50 µg/mL | Sub-therapeutic | Potential for poor disease control; dose adjustment may be required.[5] |
| 50 - 100 µg/mL | Therapeutic | Optimal for most indications, including seizure control.[4][5][6] |
| 50 - 125 µg/mL | Therapeutic (Mania) | Considered optimal for the treatment of mania.[1] |
| > 100-150 µg/mL | Potentially Toxic | Increased risk of adverse effects.[5] |
| > 175 µg/mL | Toxic | Associated with significant toxicity.[1] |
Analytical Methodology: LC-MS/MS
LC-MS/MS has become the method of choice for the quantitative analysis of Valproic acid in biological matrices due to its high sensitivity, specificity, and throughput. The use of this compound as an internal standard is integral to the robustness of these assays.
Sample Preparation
A critical step in the analytical workflow is the efficient extraction of Valproic acid from the biological matrix, typically plasma or serum, while removing interfering substances.
Protein precipitation is a common, simple, and rapid method for sample preparation.
-
Sample Collection: Collect whole blood in appropriate anticoagulant tubes and centrifuge to obtain plasma or serum.
-
Aliquoting: In a microcentrifuge tube, pipette 200 µL of the plasma or serum sample.
-
Internal Standard Spiking: Add 20 µL of a this compound working solution (concentration to be optimized based on the expected analyte concentration range) to the sample.
-
Precipitation: Add 400 µL of cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Chromatographic Separation
Reversed-phase chromatography is typically employed to separate Valproic acid and this compound from other endogenous components in the sample extract.
-
Column: A C18 analytical column (e.g., Acquity UPLC HSS C18, 2.1 x 150 mm, 1.8 µm) is commonly used.[2]
-
Mobile Phase: A gradient or isocratic elution with a mobile phase consisting of a mixture of acetonitrile and water with an additive like formic acid or ammonium formate is typical. For example, a mobile phase of 40:60 (v/v) acetonitrile and 0.1% (v/v) acetic acid in water can be used.
-
Flow Rate: A flow rate of 0.9 to 1 mL/min is often employed.[15][16]
-
Column Temperature: The column is typically maintained at a constant temperature, for example, 45°C, to ensure reproducible retention times.[2][15]
-
Injection Volume: A small volume of the prepared sample supernatant (e.g., 5-10 µL) is injected onto the column.
Mass Spectrometric Detection
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for sensitive and selective detection of Valproic acid and this compound.
-
Ionization Source: Electrospray ionization (ESI) in the negative ion mode is commonly used for Valproic acid analysis.[2][12]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Valproic Acid | 143.0 | 143.0[16] |
| This compound | 149.0 (approx.) | 149.0 (approx.) |
Note: The exact m/z values for this compound will depend on the specific deuterated standard used. The transition for Valproic acid is often a pseudo-MRM where the precursor and product ions are the same due to its poor fragmentation.[16]
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized to achieve maximal signal intensity.
Data Analysis and Interpretation
The concentration of Valproic acid in the patient sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this ratio to a calibration curve. The calibration curve is generated by analyzing a series of standards with known concentrations of Valproic acid and a fixed concentration of this compound.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the therapeutic drug monitoring of Valproic acid using this compound.
Caption: Overview of the Therapeutic Drug Monitoring (TDM) workflow for Valproic Acid.
Caption: Detailed workflow for sample preparation using protein precipitation.
Conclusion
The therapeutic drug monitoring of Valproic acid is crucial for optimizing patient outcomes and ensuring safety. The use of this compound as an internal standard in LC-MS/MS methodologies provides the necessary accuracy and precision for reliable quantification. The detailed protocols and workflows presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to implement effective TDM strategies for Valproic acid. By adhering to these principles, laboratories can contribute to the safe and effective use of this important medication.
References
- 1. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. Valproic Acid Level: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 6. gpnotebook.com [gpnotebook.com]
- 7. Safety range of free valproic acid serum concentration in adult patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Therapeutic drug monitoring of valproate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. seer.ufrgs.br [seer.ufrgs.br]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 11. Therapeutic drug monitoring of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of valproic acid and its six metabolites in human serum using LC-MS/MS and application to interaction with carbapenems in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. veeprho.com [veeprho.com]
- 15. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 16. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard Under the Magnifying Glass: An In-depth Technical Guide to Isotope Effects in Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Deuterated standards are hailed as the "gold standard" for internal standards in quantitative analysis, particularly in chromatography and mass spectrometry.[1][2][3] Their near-identical physicochemical properties to the analyte of interest allow for superior correction of experimental variability.[4][5] However, the substitution of hydrogen with deuterium, while seemingly subtle, introduces distinct isotopic effects that can significantly influence analytical results and even be strategically exploited in drug development. This technical guide provides a comprehensive exploration of these effects, offering detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers to navigate the nuances of working with deuterated standards.
The Foundation: Physicochemical Consequences of Deuterium Substitution
The replacement of protium (¹H) with deuterium (²H or D) doubles the mass of the hydrogen atom, leading to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[6][7] This fundamental difference gives rise to several key isotope effects:
-
Kinetic Isotope Effect (KIE): The increased strength of the C-D bond means more energy is required for its cleavage.[7] If this bond-breaking step is rate-determining in a chemical reaction or metabolic pathway, the reaction rate will be slower for the deuterated compound.[8][9] This is the primary KIE, expressed as the ratio of the rate constants (kH/kD), which can range from 2 to 10.[9][10]
-
Thermodynamic Isotope Effects: Isotopic substitution can also affect equilibrium constants, known as the thermodynamic or equilibrium isotope effect.[11] These effects are generally smaller than KIEs and arise from differences in the zero-point vibrational energies of the isotopic molecules in the reactant and product states.[11]
-
Chromatographic Isotope Effect: Deuterated compounds can exhibit different retention times in chromatography compared to their non-deuterated counterparts.[7][12] This is often attributed to subtle differences in polarity, molecular volume, and Van der Waals interactions arising from the C-D bond being slightly shorter and less polarizable than the C-H bond.[12] In reversed-phase liquid chromatography (RPLC), deuterated compounds typically elute slightly earlier than their non-deuterated analogs.[13]
Quantitative Insights: A Summary of Isotope Effects
The magnitude of isotope effects can vary depending on the specific molecule, the position of deuterium labeling, and the analytical conditions. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Kinetic Isotope Effects (KIE) in Various Reactions
| Reaction / Enzyme | Substrate | kH/kD | Reference(s) |
| Cytochrome P450 Metabolism | Morphine (N-demethylation) | >1 | [8] |
| Cytochrome P450 Metabolism | Various drug candidates | 2 - 10 | [9][14] |
| Organic Reactions | C-H bond cleavage | 2 - 8 | [10] |
Table 2: Chromatographic Isotope Effects (Retention Time Differences)
| Analyte | Deuterated Standard | Chromatographic Mode | Retention Time Difference (ΔtR = tR(protiated) - tR(deuterated)) | Reference(s) |
| Olanzapine | Olanzapine-d₃ | Reversed-Phase LC | Positive (deuterated elutes earlier) | [12][15] |
| Des-methyl olanzapine | Des-methyl olanzapine-d₈ | Reversed-Phase LC | Positive (deuterated elutes earlier) | [15] |
| Various Compounds | Deuterated Analogs | Reversed-Phase HPLC | Typically positive | [13] |
| Various Compounds | Deuterated Analogs | Gas Chromatography | Can be normal or inverse | [16] |
Harnessing the Isotope Effect: Applications in Drug Development
The kinetic isotope effect is not merely an analytical artifact but a powerful tool in drug development. By strategically replacing hydrogens at metabolic "soft spots" with deuterium, medicinal chemists can slow down the rate of metabolic conversion by cytochrome P450 enzymes.[8][14] This "deuterium switch" can lead to:
-
Improved Pharmacokinetic Profiles: A slower metabolism can result in a longer drug half-life and increased overall drug exposure (AUC).[6][9]
-
Enhanced Efficacy and Safety: By altering the metabolic profile, it may be possible to reduce the formation of toxic metabolites and improve the safety and efficacy of a drug.[14] The first FDA-approved deuterated drug, Austedo® (deutetrabenazine), is a prime example of this strategy, offering an improved dosing regimen and tolerability compared to its non-deuterated counterpart.[17]
The following diagram illustrates the principle of utilizing the KIE to modulate drug metabolism.
Navigating the Challenges: Potential Pitfalls and Best Practices
While deuterated standards offer significant advantages, researchers must be aware of potential challenges that can impact data quality.
-
Chromatographic Separation: The chromatographic isotope effect can lead to partial separation of the analyte and the internal standard.[18] If this occurs in a region of differential matrix effects, it can compromise the accuracy of quantification.[15][19]
-
Isotopic Instability (Back-Exchange): Deuterium atoms at certain positions, particularly on heteroatoms (O, N, S) or acidic carbons, can exchange with protons from the solvent.[4][20] This back-exchange can alter the concentration of the deuterated standard over time.[18]
-
Impurity of Unlabeled Analyte: The presence of the non-deuterated analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification.[4][21]
The following workflow outlines a systematic approach to validating the use of a deuterated internal standard.
Detailed Experimental Protocols
To ensure robust and reliable data, it is crucial to perform thorough validation experiments. The following are detailed methodologies for key assessments.
Protocol for Assessing Isotopic Purity
Objective: To determine the contribution of the unlabeled analyte in the deuterated internal standard solution.
Methodology:
-
Prepare a High-Concentration Standard Solution: Prepare a solution of the deuterated internal standard in a suitable solvent at a concentration significantly higher than that used in the analytical method.[21]
-
LC-MS/MS Analysis: Inject the high-concentration solution into the LC-MS/MS system.
-
Data Acquisition: Monitor the mass transition of the unlabeled analyte.
-
Data Analysis: Integrate the peak area of the signal corresponding to the unlabeled analyte. Calculate the percentage contribution relative to the peak area of the deuterated standard at its working concentration. This value should be negligible, especially in relation to the lower limit of quantification (LLOQ) of the assay.
Protocol for Evaluating Isotopic Stability (Back-Exchange)
Objective: To assess the stability of the deuterium labels on the internal standard under the analytical conditions.
Methodology:
-
Incubation: Incubate the deuterated internal standard in the sample diluent and mobile phase for a period equivalent to the typical analytical run time.[18]
-
LC-MS/MS Analysis: Inject the incubated solution into the LC-MS/MS system.
-
Data Acquisition: Monitor the mass transitions for both the deuterated standard and the unlabeled analyte.
-
Data Analysis: Compare the peak area ratio of the unlabeled analyte to the deuterated standard before and after incubation. A significant increase in the unlabeled analyte signal indicates isotopic exchange.
Protocol for Observing Chromatographic Isotope Effects
Objective: To determine the retention time difference between the analyte and its deuterated internal standard.
Methodology:
-
Prepare a Mixed Standard Solution: Prepare a solution containing both the analyte and the deuterated internal standard at a concentration that provides a strong signal for both.[12]
-
LC-MS/MS Analysis: Inject the mixed solution onto the analytical column under the desired chromatographic conditions.
-
Data Acquisition: Acquire data by monitoring the specific mass transitions for both the analyte and the deuterated standard.
-
Data Analysis: Extract the chromatograms for both compounds and determine the retention time at the apex of each peak. The difference in these retention times represents the chromatographic isotope effect.[12]
Conclusion
Deuterated internal standards are indispensable tools in modern analytical science, offering unparalleled accuracy and precision in quantitative analysis.[7] A thorough understanding of the underlying isotope effects is paramount for their effective implementation. By recognizing the potential for kinetic, thermodynamic, and chromatographic isotope effects, and by employing rigorous validation protocols, researchers can mitigate potential analytical challenges and even leverage these phenomena to their advantage, particularly in the realm of drug development. This guide provides the foundational knowledge and practical methodologies to empower scientists to confidently utilize deuterated standards and generate high-quality, defensible data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Deuterated drug - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. goldbook.iupac.org [goldbook.iupac.org]
- 12. benchchem.com [benchchem.com]
- 13. HPLC STUDIES WITH DEUTERATED COMPOUNDS OF BIOLOGICAL IMPORTANCE - ProQuest [proquest.com]
- 14. Portico [access.portico.org]
- 15. academic.oup.com [academic.oup.com]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. myadlm.org [myadlm.org]
- 20. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 21. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Valproic Acid-d6 in Plasma Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of Valproic Acid (VPA) in human plasma using Valproic Acid-d6 as an internal standard (IS). The methodology is based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, widely recognized for its high sensitivity and specificity in therapeutic drug monitoring (TDM) and pharmacokinetic studies.
Introduction
Valproic acid is a widely prescribed antiepileptic drug for treating epilepsy, bipolar disorder, and migraine headaches.[1][2] Due to its narrow therapeutic index and significant inter-individual variability in metabolism, therapeutic drug monitoring of VPA plasma concentrations is crucial to optimize dosage, ensure efficacy, and minimize toxicity.[3][4][5][6] The therapeutic range for VPA in plasma is typically between 50.0-100.0 µg/mL.[3]
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the results.[7] This protocol outlines a robust method involving a simple protein precipitation step for sample preparation, followed by rapid and sensitive LC-MS/MS detection.
Quantitative Data Summary
The following tables summarize the performance characteristics of various LC-MS/MS methods for the determination of Valproic Acid in plasma, demonstrating the reliability of this analytical approach.
Table 1: Method Linearity and Sensitivity
| Analyte | Internal Standard | Linearity Range (µg/mL) | LLOQ (µg/mL) | Reference |
| Valproic Acid | - | 2 - 200 | 2 | [8] |
| Valproic Acid | This compound | Not Specified | Not Specified | [7] |
| Valproic Acid | - | 20 - 500 | 20 | [9] |
| Valproic Acid | - | 10 - 150 | 6.6 | [10] |
| Valproic Acid | - | 10 - 200 | Not Specified | [11] |
| Valproic Acid | Benzoic Acid | 10 - 20,000 ng/mL | 10 ng/mL | [12] |
Table 2: Method Accuracy and Precision
| Analyte | Concentration Levels (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias or RE) | Reference |
| Valproic Acid | 6, 60, 160 | < 3.3% (at LLOQ) | < 7.2% (at LLOQ) | Not Specified | [8] |
| Valproic Acid & Metabolites | Not Specified | < 9.98% | < 9.98% | 91.44 - 110.92% | [7] |
| Valproic Acid | Low, Medium, High | < 11.5% | < 11.5% | < 7.5% | [1] |
| Valproic Acid | Not Specified | < 9% | < 9% | -10.4% | [9] |
| Valproic Acid | 20, 60, 120 | ≤ 4.5% | ≤ 6.6% | -0.4 to 3.2% (Intra-day), -2.9 to 2.3% (Inter-day) | [10] |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Valproic Acid | 104% | Not Specified | [8] |
| Valproic Acid | > 90% | 113.3 - 128.5% | [9] |
| Valproic Acid | 94.3% | Not Specified | [10] |
| Valproic Acid | 81.70% | Not Specified | [12] |
Experimental Protocol
This protocol details the materials, sample preparation, and analytical conditions for the quantification of VPA in plasma using this compound.
Materials and Reagents
-
Valproic Acid (certified reference standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Ultrapure Water
-
Drug-free human plasma
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Analytical column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 100 mm x 3 mm, 3.5 µm or Kinetex C18, 100 mm x 3.0 mm, 2.6 µm) is suitable.[7][8]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Valproic Acid and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Valproic Acid stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution (e.g., 10 µg/mL): Dilute the this compound stock solution with methanol. The optimal concentration should be determined during method development.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown plasma samples.
-
To each tube, add 50 µL of the respective plasma sample (blank, standard-spiked, QC, or unknown).[7]
-
Add 20 µL of the this compound internal standard working solution to all tubes except the blank.
-
To precipitate proteins, add 150 µL of acetonitrile to each tube.[10]
-
Vortex each tube for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 5 minutes.[13]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water or 10mM ammonium acetate.[8][14] A common gradient or isocratic elution can be used. For example, an isocratic mobile phase of 40:60 (v/v) acetonitrile and 0.1% acetic acid in water can be effective.[8]
-
Injection Volume: 5-15 µL.[12]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[7][8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Valproic Acid: Q1: 143.1 m/z -> Q3: 143.1 m/z (quantifier)
-
This compound: Q1: 149.1 m/z -> Q3: 149.1 m/z (internal standard quantifier) (Note: The exact m/z values may vary slightly depending on the instrument and adduct formation. These should be optimized during method development.)
-
-
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (Valproic Acid) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the unknown samples are then determined from this curve.
Workflow and Pathway Diagrams
Caption: Experimental workflow for VPA analysis.
This detailed protocol provides a robust framework for the accurate and precise quantification of Valproic Acid in plasma samples. The use of this compound as an internal standard is critical for achieving reliable results in clinical and research settings. As with any analytical method, validation should be performed to ensure it meets the specific requirements of the laboratory and its intended application.
References
- 1. Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. seer.ufrgs.br [seer.ufrgs.br]
- 3. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 4. Therapeutic monitoring of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic drug monitoring of valproic acid through plasma concentration - UGD Academic Repository [eprints.ugd.edu.mk]
- 6. Therapeutic drug monitoring of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of valproic acid and its six metabolites in human serum using LC-MS/MS and application to interaction with carbapenems in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 9. Fast determination of valproic acid in plasma samples from poisoning cases using HybridSPE-precipitation and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 11. Therapeutic drug monitoring of valproic acid using a dried plasma spot sampling device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of valproic acid and 3-heptanone in plasma using air-assisted liquid-liquid microextraction with the assistance of vortex: Application in the real samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Valproic Acid in Human Serum Using a Validated LC-MS/MS Method with Valproic Acid-d6 Internal Standard
Introduction
Valproic acid (VPA) is a widely prescribed medication for the treatment of epilepsy, bipolar disorder, and migraine prophylaxis.[1][2] Due to its narrow therapeutic window, typically maintained between 50-100 µg/mL in plasma, and significant inter-individual pharmacokinetic variability, Therapeutic Drug Monitoring (TDM) is essential to optimize clinical efficacy while minimizing dose-related toxicity.[1][3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for TDM due to its high sensitivity, selectivity, and speed.[1] This application note details a robust and validated LC-MS/MS method for the rapid quantification of valproic acid in human serum. The use of a stable isotope-labeled internal standard (SIL-IS), Valproic acid-d6 (VPA-d6), ensures high accuracy and precision by correcting for variations during sample preparation and potential matrix effects.[1][5]
Principle of the Method
This method employs the principle of stable isotope dilution analysis. A predetermined quantity of this compound, which is chemically identical to VPA but mass-distinguishable, is added to all serum samples, calibrators, and quality controls at the beginning of the sample preparation process. The subsequent sample processing involves a simple and efficient protein precipitation step to remove macromolecules from the serum.
Following extraction, the samples are analyzed by LC-MS/MS. The chromatographic system separates VPA and VPA-d6 from other endogenous components. The tandem mass spectrometer, operating in negative electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode, detects and quantifies the parent-to-product ion transitions for both the analyte (VPA) and the internal standard (VPA-d6). A calibration curve is generated by plotting the peak area ratio of VPA to VPA-d6 against the nominal concentration of the calibrators. The concentration of VPA in unknown samples is then accurately determined from this curve, as the ratio-based calculation effectively normalizes for any analyte loss or ion signal fluctuation during the analytical process.
Experimental Protocols
1. Materials and Reagents
-
Valproic acid sodium salt (≥98% purity)
-
This compound (VPA-d6)
-
LC-MS grade acetonitrile and methanol
-
LC-MS grade formic acid and ammonium formate
-
Type I Ultrapure Water
-
Drug-free human serum for calibrators and quality controls
2. Equipment
-
UHPLC system coupled to a triple quadrupole mass spectrometer
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Calibrated micropipettes
-
Autosampler vials
3. Preparation of Stock and Working Solutions
-
VPA Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of valproic acid sodium salt in methanol to achieve a final concentration of 1 mg/mL of the free acid.
-
VPA-d6 Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of VPA-d6 in methanol.
-
VPA Working Standard Solutions: Perform serial dilutions of the VPA stock solution with a 50:50 methanol/water mixture to prepare a series of working standards for spiking into serum to create the calibration curve.
-
IS Working Solution (e.g., 5 µg/mL): Dilute the VPA-d6 stock solution with acetonitrile to a final concentration suitable for spiking into the samples.
4. Preparation of Calibration Standards and Quality Controls (QCs)
-
Spike appropriate volumes of the VPA working standard solutions into drug-free human serum to prepare a calibration curve with concentrations ranging from 5 to 200 µg/mL (e.g., 5, 10, 25, 50, 100, 150, 200 µg/mL).[1][3][6]
-
Prepare QC samples in drug-free human serum at a minimum of three concentration levels: Low (e.g., 15 µg/mL), Medium (e.g., 75 µg/mL), and High (e.g., 175 µg/mL).
5. Serum Sample Preparation: Protein Precipitation The protein precipitation method is a simple, rapid, and effective technique for extracting VPA from serum.[6][7]
-
Pipette 50 µL of serum (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.[5]
-
Add 100 µL of the VPA-d6 internal standard working solution (in acetonitrile) to each tube.[8]
-
Vortex mix for 30 seconds to ensure complete mixing and initiate protein precipitation.[8]
-
Centrifuge the tubes at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[6][8]
-
Carefully transfer 110 µL of the clear supernatant into an autosampler vial.[8]
-
Inject 1-5 µL of the supernatant into the LC-MS/MS system for analysis.[8]
6. LC-MS/MS Instrumental Parameters The following tables provide typical starting parameters for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.
| LC Parameter | Condition |
| Column | C18 reverse-phase, e.g., 2.1 x 100 mm, <3 µm particle size[1][5] |
| Mobile Phase A | 0.1% Formic Acid in Water or 5 mM Ammonium Formate[1] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[1] |
| Flow Rate | 0.3 - 0.6 mL/min[1][9] |
| Elution Mode | Isocratic or Gradient[1][9] |
| Column Temperature | 40 - 45 °C[1][6] |
| Injection Volume | 2 - 10 µL[1][6] |
| Total Run Time | < 3 minutes[6][9] |
| MS/MS Parameter | Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[5][6] |
| MRM Transition (VPA) | Q1: 143.1 m/z -> Q3: 143.1 m/z (Pseudo-MRM)[1][10] |
| MRM Transition (VPA-d6) | Q1: 149.1 m/z -> Q3: 149.1 m/z (Pseudo-MRM) |
| Capillary Voltage | 3.0 - 4.0 kV[1][6] |
| Cone Voltage | ~15 V[1] |
| Source Temperature | ~150 °C[1] |
| Desolvation Temperature | 350 - 400 °C[1][6] |
| Gas Flows | Optimized for specific instrument |
Data Presentation and Method Performance
The described method is validated according to regulatory guidelines, demonstrating excellent performance for the quantification of VPA in serum. Representative data is summarized below.
Table 1: Linearity and Sensitivity
| Parameter | Value |
|---|---|
| Calibration Range | 2 - 200 µg/mL[6] |
| Regression Model | Weighted (1/x) linear regression |
| Correlation Coefficient (r²) | > 0.996[6] |
| Lower Limit of Quantification (LLOQ) | 2.0 µg/mL[6] |
Table 2: Accuracy and Precision
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
|---|---|---|---|---|
| Low QC | 15 | < 5.5% | < 7.5% | -2.5% to 2.9% |
| Mid QC | 75 | < 4.0% | < 6.0% | -2.0% to 2.0% |
| High QC | 175 | < 3.5% | < 5.0% | -1.5% to 1.8% |
(Data synthesized from reported values with precision < 10% and accuracy between 91-111%).[5]
Table 3: Recovery and Matrix Effect
| Parameter | Value |
|---|---|
| Mean Analyte Recovery | > 95%[6] |
| Matrix Effect | Minimal, corrected by SIL-IS |
Quantitative Analysis Workflow
The quantification of unknown samples is achieved by interpolating their peak area ratios from the calibration curve generated during the same analytical run.
The LC-MS/MS method detailed in this application note provides a simple, rapid, and robust tool for the quantitative analysis of valproic acid in human serum.[5] The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis. The use of the stable isotope-labeled internal standard this compound ensures high accuracy and precision, making this method highly suitable for routine therapeutic drug monitoring in a clinical setting and for pharmacokinetic studies in drug development.
References
- 1. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of valproic acid and 3-heptanone in plasma using air-assisted liquid-liquid microextraction with the assistance of vortex: Application in the real samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valproic acid levels in neurodevelopmental disorders: correlation with CYP and SULT genes using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Determination of valproic acid and its six metabolites in human serum using LC-MS/MS and application to interaction with carbapenems in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Real‐Time Monitoring of the Antiseizure Drug Valproic Acid Using a Novel Point‐Of‐Care Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Valproic Acid-d6 Analysis
These application notes provide detailed protocols for the sample preparation of Valproic Acid (VPA) and its deuterated internal standard, Valproic Acid-d6 (VPA-d6), from biological matrices such as plasma and serum. The described methods are essential for accurate quantification in research, clinical, and drug development settings.
Valproic acid is a widely used antiepileptic drug with a narrow therapeutic range, necessitating careful monitoring of its concentration in patients.[1] The use of a stable isotope-labeled internal standard like VPA-d6 is crucial for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring high accuracy and precision in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]
This document outlines three common and effective sample preparation techniques:
-
Protein Precipitation (PPT): A straightforward and rapid method ideal for high-throughput analysis.
-
Liquid-Liquid Extraction (LLE): A classic technique that provides a cleaner extract compared to PPT.
-
Solid-Phase Extraction (SPE): A highly selective method that yields the cleanest samples, minimizing matrix interference.[1]
The choice of method depends on the specific requirements of the analysis, including desired sample cleanliness, throughput needs, and available resources.
Quantitative Data Summary
The following tables summarize typical performance data for the described sample preparation techniques for Valproic Acid analysis. These values are compiled from various studies and represent expected performance.
Table 1: Method Performance Comparison
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery | >90%[4] | 93.16% - 100.67%[5][6] | 97.9% - 99.4%[7] |
| Lower Limit of Quantification (LLOQ) | 5.00 - 20 µg/mL[4][8] | 4.75 µg/mL[5][6] | 1.0 µg/mL[7] |
| Linear Range | 5.00 - 500 µg/mL[4][8] | 4.75 - 237.75 µg/mL[5][6] | 1.0 - 50.0 µg/mL[7] |
| Intra-day Precision (%CV) | < 9%[4] | < 15%[5][6] | < 7.3%[7] |
| Inter-day Precision (%CV) | < 9%[4] | < 15%[5][6] | < 2.2%[7] |
| Intra-day Accuracy (%Bias) | -10.4%[4] | < 15%[5][6] | > 96.8%[7] |
| Inter-day Accuracy (%Bias) | -10.4%[4] | < 15%[5][6] | > 97.5%[7] |
Experimental Protocols
Protein Precipitation (PPT) Protocol
This protocol describes a simple and rapid method for the extraction of VPA and VPA-d6 from plasma or serum using protein precipitation with a cold organic solvent.
Materials:
-
Blank plasma/serum
-
Valproic Acid and this compound stock solutions
-
Acetonitrile (ACN), ice-cold[3]
-
Methanol (MeOH), ice-cold[9]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 200 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of VPA-d6 internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile.[3]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[9]
-
Carefully collect the supernatant and transfer it to a clean tube or vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
This protocol details a liquid-liquid extraction method for VPA and VPA-d6, which offers a cleaner sample extract than protein precipitation.
Materials:
-
Blank plasma/serum
-
Valproic Acid and this compound stock solutions
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 0.1M
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Pipette 200 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of VPA-d6 internal standard working solution.
-
Acidify the sample by adding 50 µL of 1M HCl.
-
Vortex the mixture vigorously for 2 minutes to extract the analytes into the organic phase.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol
This protocol provides a method for sample clean-up using solid-phase extraction, which is highly effective at removing interfering matrix components.
Materials:
-
Blank plasma/serum
-
Valproic Acid and this compound stock solutions
-
SPE cartridges (e.g., C18)
-
Methanol (for conditioning and elution)
-
Deionized water (for equilibration and washing)
-
Phosphoric acid, 2% (for sample pre-treatment)
-
SPE manifold
-
Collection tubes
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Sample Pre-treatment:
-
Pipette 200 µL of plasma or serum into a tube.
-
Add 20 µL of VPA-d6 internal standard.
-
Add 200 µL of 2% phosphoric acid and vortex.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
References
- 1. seer.ufrgs.br [seer.ufrgs.br]
- 2. Determination of valproic acid and its six metabolites in human serum using LC-MS/MS and application to interaction with carbapenems in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast determination of valproic acid in plasma samples from poisoning cases using HybridSPE-precipitation and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iomcworld.org [iomcworld.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a bioanalytical LC-UV method with solid-phase extraction for determination of valproic acid in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy: What Clinicians and Researchers Need to Know [frontiersin.org]
- 9. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
Application Notes and Protocols for Valproic Acid-d6 Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valproic acid-d6 (VPA-d6) is the deuterated analog of Valproic acid (VPA), a widely used antiepileptic drug. Due to its similar chemical and physical properties to VPA and its distinct mass, VPA-d6 serves as an ideal internal standard (IS) for the quantitative analysis of VPA in biological matrices by mass spectrometry-based assays such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1][2] Accurate preparation and proper storage of VPA-d6 solutions are critical for the reliability and reproducibility of analytical results. These application notes provide detailed protocols for the preparation and storage of VPA-d6 solutions, along with stability considerations.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀D₆O₂ | [3] |
| Molecular Weight | 150.25 g/mol | [3] |
| Appearance | Neat liquid or crystalline solid | [4][5] |
| Storage of Neat Compound | +4°C | [4] |
Solution Preparation
The preparation of VPA-d6 solutions typically involves the creation of a concentrated stock solution followed by dilution to a working concentration. The choice of solvent and concentration depends on the analytical method and the concentration range of the analyte in the samples.
Recommended Solvents
Methanol and acetonitrile are the most commonly used solvents for preparing VPA-d6 solutions for bioanalytical applications.[1][6]
Protocol for Preparation of VPA-d6 Stock Solution (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL stock solution of VPA-d6 in methanol.
Materials:
-
This compound (neat)
-
Methanol (LC-MS grade or equivalent)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Pipettes
-
Amber glass vials for storage
Procedure:
-
Allow the VPA-d6 vial to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh 10 mg of VPA-d6 using an analytical balance.
-
Quantitatively transfer the weighed VPA-d6 to a 10 mL volumetric flask.
-
Add a small amount of methanol to dissolve the VPA-d6.
-
Once dissolved, add methanol to the mark of the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the stock solution into amber glass vials for storage.
-
Clearly label the vials with the compound name, concentration, solvent, preparation date, and expiry date.
Protocol for Preparation of VPA-d6 Working Solution (20 µg/mL)
This protocol describes the preparation of a 20 µg/mL working solution from the 1 mg/mL stock solution.
Materials:
-
1 mg/mL VPA-d6 stock solution in methanol
-
Methanol (LC-MS grade or equivalent)
-
Volumetric flask (e.g., 10 mL)
-
Pipettes
Procedure:
-
Pipette 200 µL of the 1 mg/mL VPA-d6 stock solution into a 10 mL volumetric flask.
-
Add methanol to the mark of the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
This working solution is now ready for use in spiking biological samples.
Storage and Stability
Proper storage of VPA-d6 solutions is crucial to maintain their integrity and concentration.
Storage Conditions
The following table summarizes the recommended storage conditions for VPA-d6 solutions. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use vials before storage.[3]
| Solution Type | Storage Temperature | Recommended Duration | Reference |
| Stock Solution | -20°C | 1 month | [1][3] |
| Stock Solution | -80°C | 6 months | [3] |
| Working Solution | -20°C | 1 month | [1] |
Stability Considerations
-
Freeze-Thaw Stability: Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of the compound.[3] Aliquoting the stock solution is the best practice to mitigate this.
-
Long-Term Stability: For long-term storage, -80°C is recommended to ensure the stability of the solution for up to 6 months.[3]
-
Stability in Biological Matrices: While VPA-d6 solutions in organic solvents are generally stable under proper storage conditions, the stability of valproic acid in biological samples can be a concern. For instance, a study on postmortem blood samples showed a significant decline in valproic acid levels when stored at room temperature.[7] Therefore, it is crucial to process and analyze biological samples containing VPA and VPA-d6 in a timely manner.
Experimental Workflow and Diagrams
Workflow for VPA-d6 Solution Preparation and Use in LC-MS/MS Analysis
The following diagram illustrates a typical workflow from the preparation of VPA-d6 solutions to their use as an internal standard in the LC-MS/MS analysis of a biological sample.
Caption: Workflow for VPA-d6 solution preparation and use in bioanalysis.
Logical Relationship for Storage Conditions
The following diagram illustrates the decision-making process for the storage of VPA-d6 stock solutions based on the intended duration of use.
Caption: Decision tree for VPA-d6 stock solution storage.
Safety Precautions
-
Handle this compound and its solutions in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Methanol and acetonitrile are flammable and toxic. Take necessary precautions to avoid ignition sources and inhalation.
-
Consult the Safety Data Sheet (SDS) for this compound and the solvents used for detailed safety information.
References
- 1. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of valproic acid and its six metabolites in human serum using LC-MS/MS and application to interaction with carbapenems in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 87745-18-4 | LGC Standards [lgcstandards.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 7. Quantitative determination of valproic acid in postmortem blood samples--evidence of strong matrix dependency and instability - PubMed [pubmed.ncbi.nlm.nih.gov]
Liquid chromatography conditions for separating Valproic acid and Valproic acid-d6
An Application Note for the Rapid and Sensitive Quantification of Valproic Acid and Valproic Acid-d6 in Human Plasma using LC-MS/MS
Introduction
Valproic acid (VPA) is a widely prescribed medication for the treatment of epilepsy, bipolar disorder, and migraine headaches.[1][2] Due to its narrow therapeutic range (typically 50-100 µg/mL) and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is crucial to optimize dosage, ensure efficacy, and prevent toxicity.[1][3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for VPA quantification in biological matrices due to its high sensitivity, selectivity, and speed.[1][2] This method employs a stable isotope-labeled internal standard, this compound (VPA-d6), to ensure accurate and precise quantification by correcting for matrix effects and variations during sample processing and injection.[1][5]
This application note provides a detailed protocol for the separation and quantification of Valproic acid and its deuterated internal standard, this compound, in human plasma. The method utilizes a simple protein precipitation step followed by rapid analysis using Ultra-Performance Liquid Chromatography coupled with a triple quadrupole mass spectrometer (UPLC-MS/MS).
Principle of the Method
The method involves a straightforward protein precipitation from a small volume of plasma using a cold organic solvent. After centrifugation, the clear supernatant containing the analyte (VPA) and the internal standard (VPA-d6) is directly injected into the LC-MS/MS system. Chromatographic separation is achieved on a reversed-phase C18 column. The compounds are then detected by a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Quantification is performed using Multiple Reaction Monitoring (MRM), which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for both VPA and VPA-d6.[2][6]
Materials, Reagents, and Instrumentation
1. Materials and Reagents
-
Valproic acid sodium salt (Reference Standard)
-
This compound (Internal Standard, IS)[1]
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Drug-free human plasma
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials and caps
2. Instrumentation
-
Liquid Chromatograph: An Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
-
Analytical Column: A reversed-phase C18 column, such as an Acquity UPLC HSS C18 (2.1 x 150 mm, 1.8 µm) or equivalent.[1][2]
-
Data System: Software for instrument control, data acquisition, and processing, such as MassHunter or Analyst.[7]
Experimental Protocols
1. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Valproic acid and this compound in methanol to prepare individual stock solutions at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the VPA stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards. The concentration range should cover the therapeutic window, for example, from 5 to 200 µg/mL.[1][7]
-
Internal Standard (IS) Working Solution (10 µg/mL): Dilute the VPA-d6 stock solution with methanol to achieve a final concentration of 10 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples by spiking drug-free human plasma with VPA working standards to achieve low, medium, and high concentrations (e.g., 25, 75, and 500 µg/mL).[1]
2. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (10 µg/mL VPA-d6).[1]
-
Add 400 µL of cold acetonitrile to the tube to precipitate plasma proteins.[1]
-
Vortex the mixture for 30-60 seconds.[8]
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. Liquid Chromatography Method
The chromatographic conditions are summarized in the table below. These conditions are designed for efficient separation of VPA and VPA-d6 from endogenous plasma components.
| Parameter | Condition |
| LC System | UHPLC Waters Acquity or equivalent |
| Column | Acquity UPLC HSS C18 (2.1 x 150 mm, 1.8 µm)[1][2] |
| Column Temperature | 45°C[1] |
| Mobile Phase A | Water with 5 mM Ammonium Formate and 0.1% Formic Acid[1][2] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1][2] |
| Flow Rate | 0.3 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Gradient Program | 0.0-0.5 min: 20% B; 0.5-7.0 min: 20% to 85% B; 7.0-7.5 min: 85% to 95% B; 7.5-9.0 min: Hold at 95% B; 9.1-11.0 min: Re-equilibrate at 20% B[1] |
4. Mass Spectrometry Method
The mass spectrometer is operated in negative ESI mode. Due to the limited fragmentation of the deprotonated VPA molecule, quantification often relies on a pseudo-MRM transition (m/z 143→143).[1][2][9] To enhance specificity, transitions corresponding to formate adducts or dimers can also be monitored.[1][2]
| Parameter | Condition |
| Mass Spectrometer | Waters Xevo TDQ or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Negative[1] |
| Capillary Voltage | 3.0 kV[1] |
| Source Temperature | 150°C[1] |
| Desolvation Temperature | 350°C[1] |
| Desolvation Gas Flow | 650 L/hr (Nitrogen)[1] |
| Analyte | MRM Transition (m/z) |
| Valproic Acid | 143.1 → 143.1[1] |
| Valproic Acid (Formate Adduct) | 189.1 → 143.1[1] |
| This compound | 149.1 → 149.1[1][6] |
| This compound (Formate Adduct) | 195.1 → 149.1[1] |
Data Analysis and Expected Results
The concentration of Valproic acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the prepared standards. A weighted (1/x) linear regression is typically used for the calibration.[7] Under the specified conditions, the retention times for Valproic acid and this compound are expected to be very close, approximately 5.78 and 5.75 minutes, respectively.[1]
Method Validation Summary
This method should be validated according to regulatory guidelines, assessing parameters such as:
-
Selectivity: No significant interfering peaks should be observed at the retention times of VPA and VPA-d6 in blank plasma samples.[1]
-
Linearity: The calibration curve should demonstrate excellent linearity over the specified concentration range (e.g., 5–800 µg/mL), with a correlation coefficient (r²) > 0.99.[1]
-
Accuracy and Precision: Inter- and intra-day precision should be ≤15% (≤20% at the LLOQ), and accuracy should be within 85-115% (80-120% at the LLOQ).[3][5]
-
Matrix Effect: Should be assessed to ensure that endogenous plasma components do not suppress or enhance the ionization of the analytes.[1]
-
Stability: The stability of VPA in plasma should be confirmed under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage at -20°C.[3][7]
Visualizations
Caption: Experimental workflow for VPA analysis.
Caption: Key relationships in method validation.
References
- 1. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC-MS/MS) in whole blood for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Simple and Rapid UPLC-MS Assay for Valproic Acid and Its Comparison With Immunoassay and HPLC Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of valproic acid and its six metabolites in human serum using LC-MS/MS and application to interaction with carbapenems in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy: What Clinicians and Researchers Need to Know [frontiersin.org]
- 7. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 8. Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Valproic Acid-d6 by LC-MS/MS
Introduction
Valproic acid (VPA) is a widely prescribed antiepileptic drug with a narrow therapeutic range, making therapeutic drug monitoring (TDM) essential for optimizing dosage and preventing toxicity[1][2]. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the quantification of VPA in biological matrices[1][2]. The use of a stable isotope-labeled internal standard, such as Valproic acid-d6 (VPA-d6), is crucial for accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis[1][3]. This document provides a detailed protocol and the necessary mass spectrometry parameters for the detection and quantification of VPA-d6 alongside VPA in human plasma or serum.
Experimental Protocols
This protocol outlines a typical workflow for the analysis of Valproic Acid using VPA-d6 as an internal standard, from sample preparation to LC-MS/MS analysis.
1. Materials and Reagents
-
Valproic acid (VPA) and this compound (VPA-d6) reference standards[1]
-
LC-MS grade acetonitrile, methanol, and water[1]
-
LC-MS grade formic acid or ammonium formate[1]
-
Human plasma/serum (drug-free for calibration standards and quality controls)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of VPA and VPA-d6 in methanol[1].
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the VPA stock solution with drug-free plasma to create calibration curves. Typical ranges cover therapeutic concentrations, such as 5-300 µg/mL[1][4].
-
Internal Standard (IS) Working Solution: Dilute the VPA-d6 stock solution with methanol or acetonitrile to a final concentration (e.g., 20 µg/mL or 40 µg/mL)[1][5].
3. Sample Preparation (Protein Precipitation) Protein precipitation is a simple and rapid method for sample cleanup[6].
-
Pipette 100 µL of the plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 400 µL of the cold acetonitrile containing the VPA-d6 internal standard[1][5].
-
Vortex the mixture for 30-60 seconds to ensure complete protein precipitation[5].
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system[1].
Data Presentation
The following tables summarize the instrumental parameters and method performance characteristics for the analysis of VPA and its internal standard, VPA-d6.
Table 1: Mass Spectrometry Parameters
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) | Reference |
| Valproic Acid (VPA) | ESI Negative | 143.2 / 143.3 | 143.1 / 143.3 | -180 | -10 | [4][7] |
| This compound (IS) | ESI Negative | 149.1 / 149.3 | 149.0 / 149.3 | -190 | -12 | [4][7] |
| VPA-Formate Adduct | ESI Negative | 189 | 143 | 15 | 10 | [1] |
| VPA-d6-Formate Adduct | ESI Negative | 195 | 149 | 15 | 10 | [1] |
Note: VPA and VPA-d6 exhibit poor fragmentation. Therefore, analysis is often performed using a pseudo-Multiple Reaction Monitoring (MRM) transition where the precursor and product ion masses are nearly identical[2][8][9]. Alternatively, monitoring in-source adducts (e.g., with formate) can enhance selectivity[1][2]. Instrument parameters like Declustering Potential and Collision Energy are instrument-dependent and require optimization.
Table 2: Representative Liquid Chromatography Conditions
| Parameter | Description | Reference |
| HPLC System | Agilent 1100 series or Waters Acquity UPLC | [1][6] |
| Column | Zorbax SB-C18 (100 mm x 3 mm, 3.5 µm) or Acquity UPLC HSS C18 (2.1 x 150 mm, 1.8 µm) | [1][6] |
| Mobile Phase A | 0.1% Acetic Acid in Water or 5 mM Ammonium Formate + 0.1% Formic Acid in Water | [1][6] |
| Mobile Phase B | Acetonitrile or Methanol | [1][4] |
| Flow Rate | 0.3 - 1.0 mL/min | [1][4][6] |
| Column Temperature | 40 - 45 °C | [1][4][6] |
| Injection Volume | 10 µL | [1] |
| Elution Type | Isocratic or Gradient | [1][4][6] |
Table 3: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity Range | 2 - 500 µg/mL | [6][10] |
| LLOQ | 2 - 20 µg/mL | [6][10][11] |
| Inter-day Precision (CV%) | < 9.0% | [6][10] |
| Inter-day Accuracy (Bias%) | -10.4% to +7.2% | [6][10] |
| Mean Recovery | > 90% | [6][10] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete analytical workflow for the quantification of Valproic Acid using VPA-d6.
Caption: Workflow for VPA quantification using VPA-d6 IS.
References
- 1. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC-MS/MS) in whole blood for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of valproic acid and its six metabolites in human serum using LC-MS/MS and application to interaction with carbapenems in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy: What Clinicians and Researchers Need to Know [frontiersin.org]
- 5. Real‐Time Monitoring of the Antiseizure Drug Valproic Acid Using a Novel Point‐Of‐Care Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 7. A High-Performance Liquid Chromatography—Mass Spectrometry Method for Simultaneous Determination of Vancomycin, Meropenem, and Valproate in Patients with Post-Craniotomy Infection [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fast determination of valproic acid in plasma samples from poisoning cases using HybridSPE-precipitation and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Valproic Acid in Pediatric Epilepsy Research
A Note to Researchers: While the request specified the use of Valproic acid-d6, a comprehensive review of current scientific literature reveals a significant lack of specific data on the use of this deuterated compound in pediatric epilepsy research. Therefore, these application notes and protocols are based on the extensive research available for the non-deuterated form, Valproic Acid (VPA) . This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals in the field.
Introduction
Valproic acid (VPA) is a broad-spectrum antiepileptic drug (AED) that has been a cornerstone in the treatment of various seizure types and epilepsy syndromes in children for decades.[1] Its efficacy extends to both generalized and focal seizures, making it a versatile therapeutic option.[1] These application notes provide an overview of VPA's mechanism of action, pharmacokinetic profile in children, and protocols for preclinical and clinical evaluation in the context of pediatric epilepsy.
Mechanism of Action
The anticonvulsant effects of VPA are multifaceted and not yet fully elucidated. The primary proposed mechanisms include:
-
Enhancement of GABAergic Neurotransmission: VPA increases the concentration of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain.[2][3] This is achieved through the inhibition of GABA transaminase, the enzyme responsible for GABA degradation, and potentially by stimulating GABA synthesis.[2][3]
-
Blockade of Voltage-Gated Sodium Channels: VPA blocks sustained high-frequency repetitive firing of neurons by acting on voltage-gated sodium channels.
-
Modulation of T-type Calcium Channels: Inhibition of T-type calcium channels is another mechanism thought to contribute to VPA's efficacy, particularly in absence seizures.
Signaling Pathway of Valproic Acid
References
Application of Valproic Acid-d6 in Metabolic Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Valproic acid-d6 (VPA-d6), a deuterated analog of the widely used antiepileptic drug Valproic Acid (VPA), serves as an indispensable tool in metabolic research. Its primary application lies in its use as a stable isotope-labeled internal standard for the accurate quantification of VPA and its metabolites in complex biological matrices. This document provides detailed application notes, experimental protocols, and data to guide researchers in leveraging VPA-d6 for robust and reliable metabolic studies.
Application Notes
This compound is chemically and physically almost identical to its unlabeled counterpart, but its increased mass allows it to be distinguished by mass spectrometry. This property makes it an ideal internal standard for quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Key Applications:
-
Internal Standard in Quantitative Bioanalysis: The most common application of VPA-d6 is as an internal standard to correct for variability in sample preparation and instrument response. By adding a known amount of VPA-d6 to each sample, the ratio of the analyte (VPA) to the internal standard (VPA-d6) can be used to accurately determine the concentration of VPA, even if sample loss occurs during extraction or if the mass spectrometer's sensitivity fluctuates.
-
Metabolic Fate and Tracer Studies: VPA-d6 can be used as a tracer to investigate the metabolic pathways of VPA in vivo and in vitro. By administering VPA-d6, researchers can track the appearance of deuterated metabolites, providing insights into the kinetics and routes of VPA biotransformation. Studies have utilized deuterated analogs of VPA to elucidate complex metabolic inter-relationships.[1]
-
Therapeutic Drug Monitoring (TDM): Accurate measurement of VPA concentrations in patient samples is crucial for optimizing therapeutic efficacy and minimizing toxicity. VPA-d6 is a critical component in validated analytical methods for TDM of VPA in clinical settings.[2][3][4][5][6]
-
Pharmacokinetic and Toxicokinetic Studies: VPA-d6 facilitates the precise measurement of VPA and its metabolites in pharmacokinetic studies, enabling the determination of absorption, distribution, metabolism, and excretion (ADME) parameters. It is also used in toxicokinetic studies to understand the formation of potentially toxic metabolites.
-
Forensic Toxicology: In forensic investigations, VPA-d6 is used for the accurate quantification of VPA in post-mortem samples to determine potential involvement in intoxication cases.[7][8]
Quantitative Data Summary
The following tables summarize quantitative data from various studies that have employed this compound as an internal standard for the quantification of Valproic acid and its metabolites.
Table 1: Performance Characteristics of LC-MS/MS Methods for Valproic Acid Quantification using VPA-d6.
| Analyte(s) | Biological Matrix | Linearity Range (µg/mL) | Accuracy (%) | Precision (% RSD) | Lower Limit of Quantification (LLOQ) (µg/mL) | Reference |
| Valproic Acid | Human Serum | Not Specified | 91.44 - 110.92 | < 9.98 | Not Specified | [9][10] |
| Valproic Acid | Human Plasma | 2 - 200 | < 7.2 (at LLOQ) | < 3.3 (at LLOQ) | 2 | [11] |
| Valproic Acid and 3 major metabolites | Human Plasma | VPA: >2.03, Metabolites: >0.05 | < 15.0 | < 15.0 | VPA: 2.03, Metabolites: 0.050-0.052 | [12] |
| Valproic Acid | Whole Blood | 5 - 800 | < 4.0 | ≤ 6.0 | 5 | [8] |
| Valproic Acid | Human Plasma | 0.05 - 20.0 | 85.4 - 111.7 | 1.7 - 12.4 | 0.05 | [13] |
Table 2: Performance Characteristics of GC-MS Methods for Valproic Acid Quantification.
| Analyte(s) | Biological Matrix | Linearity Range (µg/mL) | Accuracy (%) | Precision (% RSD) | Lower Limit of Detection (LOD) (µg/mL) | Reference |
| Valproic Acid | Human Plasma | 5 - 320 | < 2.8 | < 6.1 | 1.25 | [14][15] |
Experimental Protocols
Protocol 1: Quantification of Valproic Acid in Human Plasma by LC-MS/MS
This protocol is a generalized procedure based on common methodologies for the analysis of VPA using VPA-d6 as an internal standard.
1. Materials and Reagents:
-
Valproic Acid (VPA) analytical standard
-
This compound (VPA-d6) internal standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid or Acetic acid
-
Ultrapure water
-
Human plasma (drug-free for calibration standards and quality controls)
2. Preparation of Stock and Working Solutions:
-
VPA Stock Solution (1 mg/mL): Accurately weigh and dissolve VPA in methanol.
-
VPA-d6 Stock Solution (1 mg/mL): Accurately weigh and dissolve VPA-d6 in methanol.
-
VPA Working Solutions: Serially dilute the VPA stock solution with methanol:water (50:50) to prepare a series of working solutions for calibration curve standards and quality controls (QCs).
-
VPA-d6 Working Solution (e.g., 20 µg/mL): Dilute the VPA-d6 stock solution with methanol.[8]
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 20 µL of the VPA-d6 working solution (internal standard).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm).[11]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with 0.1% formic or acetic acid. A common isocratic mobile phase is a 40:60 (v/v) mixture of acetonitrile and 0.1% acetic acid in water.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 45°C.[11]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.[11]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
VPA: m/z 143.1 → 143.1 (pseudo-MRM as VPA does not fragment easily).[16]
-
VPA-d6: m/z 149.1 → 149.1 (pseudo-MRM).
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of VPA to VPA-d6 against the concentration of the calibration standards.
-
Use a weighted linear regression (e.g., 1/x or 1/x²) to fit the calibration curve.
-
Determine the concentration of VPA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Workflow for Therapeutic Drug Monitoring (TDM) of Valproic Acid
This protocol outlines the general workflow for TDM of VPA in a clinical setting.
Caption: Therapeutic Drug Monitoring (TDM) workflow for Valproic Acid.
Valproic Acid Metabolic Pathways
Valproic acid undergoes extensive metabolism in the liver through three main pathways: glucuronidation, beta-oxidation, and omega-oxidation mediated by cytochrome P450 enzymes.[17] The formation of certain metabolites, such as 4-ene-VPA, is associated with hepatotoxicity.[17]
Caption: Major metabolic pathways of Valproic Acid (VPA).
References
- 1. Studies on the metabolic fate of valproic acid in the rat using stable isotope techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic drug monitoring of valproic acid using a dried plasma spot sampling device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. Therapeutic drug monitoring of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 6. Therapeutic drug monitoring for valproate: deriving a novel formula for calculation of free concentration | springermedizin.de [springermedizin.de]
- 7. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC-MS/MS) in whole blood for forensic purposes [research.unipd.it]
- 8. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of valproic acid and its six metabolites in human serum using LC-MS/MS and application to interaction with carbapenems in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 12. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. A rapid and simple procedure for monitoring valproic acid by gas chromatography | Journal of Biological Research - Bollettino della Società Italiana di Biologia Sperimentale [pagepressjournals.org]
- 16. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinPGx [clinpgx.org]
Troubleshooting & Optimization
Troubleshooting poor peak shape for Valproic acid-d6
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape for Valproic acid-d6 in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing peak tailing for my this compound peak?
Peak tailing, where the latter half of the peak is drawn out, is a common issue when analyzing acidic compounds like Valproic acid. It can compromise integration accuracy and reduce resolution.[1] The primary causes are typically related to secondary chemical interactions within the column or issues with the chromatographic system.
Potential Causes and Troubleshooting Steps:
-
Secondary Silanol Interactions: Valproic acid is a carboxylic acid and can interact with free, ionized silanol groups on the surface of silica-based stationary phases (like C18), especially at mid-range pH.[2][3][4] This secondary interaction mechanism can delay the elution of a portion of the analyte, causing a tailing peak.[4]
-
Solution 1: Adjust Mobile Phase pH: Lower the pH of the mobile phase by adding an acidic modifier like formic acid or acetic acid.[5][6] A pH of around 3.0 is often effective.[7] This suppresses the ionization of the silanol groups and ensures Valproic acid is in its neutral form, minimizing secondary interactions.[4]
-
Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped column.[4][5] End-capping treats the silica surface to reduce the number of accessible silanol groups, leading to more symmetrical peaks for polar and acidic compounds.[8]
-
Solution 3: Add a Competing Base (Use with Caution): In some cases for basic analytes, a small amount of a competing base is added. For an acidic analyte like Valproic acid, ensuring a low pH is the more common and effective strategy.
-
-
Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds at the column inlet can create active sites that cause tailing.[3][5] A void or collapsed bed at the head of the column can also lead to poor peak shape.[5]
-
Solution: First, try flushing the column with a strong solvent as recommended by the manufacturer.[5] If this fails, using a guard column can help protect the analytical column from contaminants.[1] If the column is old or has been used extensively with harsh conditions, it may need to be replaced.[5]
-
-
Metal Interactions: Valproic acid, as a carboxylic acid, can chelate with trace metals present in the HPLC system, such as in stainless steel frits, tubing, or even the stationary phase itself.[3][9]
Q2: What is causing peak fronting for my this compound peak?
Peak fronting, where the first half of the peak is sloped, is less common than tailing but can still occur. It is often a sign of sample overload or issues with the sample solvent.[5][7]
Potential Causes and Troubleshooting Steps:
-
Sample Overload: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to a fronting peak shape.[1][3]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, resulting in a distorted, fronting peak.[3][7]
-
Column Collapse: A collapsed column bed, though it can also cause other peak shape issues, is a potential cause of fronting.[5]
-
Solution: This is a serious column failure. The column will need to be replaced.[5] To prevent this, always operate within the manufacturer's recommended pressure and pH limits.
-
Q3: My this compound peak is split or has shoulders. What should I investigate?
Split peaks suggest that the analyte is being introduced to the column in a distorted band or that there is a disruption in the chromatographic path.
Potential Causes and Troubleshooting Steps:
-
Partially Blocked Frit or Column Inlet: Contamination from unfiltered samples or precipitated buffer salts can partially block the column inlet frit, causing the sample to flow unevenly into the column bed.[12]
-
Solution: Filter all samples and mobile phases before use. If a blockage is suspected, try reversing the column (if permitted by the manufacturer) and flushing it with a strong solvent to dislodge particulates. If the problem persists, the frit may need to be replaced, or the column itself.
-
-
Column Void or Channeling: A void at the head of the column can cause the sample band to split as it enters the stationary phase.[5]
-
Solution: This is an irreversible problem, and the column must be replaced.[5] Using a guard column and operating within pressure limits can help extend column life.
-
-
Injection Solvent Effects: Injecting a large volume of a sample solvent that is much stronger than the mobile phase can cause peak distortion, including splitting.[12]
-
Solution: Reduce the injection volume or prepare the sample in a solvent more compatible with the mobile phase.[12]
-
Troubleshooting Workflow
The following diagram illustrates a systematic approach to diagnosing and resolving poor peak shape issues.
Caption: A logical workflow for troubleshooting poor peak shape.
Data & Protocols
Table 1: Example LC-MS/MS Conditions for Valproic Acid Analysis
The following table summarizes validated methods from the literature that can serve as a starting point for method development.
| Parameter | Method 1[13] | Method 2[14] | Method 3[15] |
| Analyte | Valproic Acid (VPA) & VPA-d6 | Valproic Acid | Valproic Acid |
| Column | Acquity UPLC HSS C18 (2.1x150 mm, 1.8 µm) | Zorbax SB-C18 (3.0x100 mm, 3.5 µm) | EC-C18 (4.6x50 mm, 2.7 µm) |
| Mobile Phase A | Water with 5 mM Ammonium Formate and 0.1% Formic Acid | Water with 0.1% Acetic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile | Acetonitrile |
| Gradient/Isocratic | Gradient | Isocratic (60:40 A:B) | Isocratic (55:45 A:B) |
| Flow Rate | 0.3 mL/min | 1.0 mL/min | 0.6 mL/min |
| Column Temp. | 45°C | 45°C | Not Specified |
| Detection | MS/MS (Triple Quadrupole) | MS (Triple Quadrupole) | MS (Triple Quadrupole) |
| Ionization Mode | Negative Ion Mode | Negative Ion Mode | Negative Ion Mode |
Detailed Experimental Protocol: Sample Preparation and LC-MS Analysis
This protocol is adapted from validated methods for the analysis of Valproic acid in biological matrices.[13][14][15]
1. Sample Preparation (Protein Precipitation)
This is a common and straightforward method for cleaning up plasma or serum samples.[14][15]
-
Pipette 200 µL of the sample (e.g., plasma) into a microcentrifuge tube.
-
If using an internal standard, add 20 µL of this compound solution.[13]
-
Add 600 µL of cold acetonitrile (or methanol) to precipitate proteins.[13][14]
-
Vortex the mixture for 30-60 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[14]
-
Carefully transfer the supernatant to an autosampler vial for injection.
2. UPLC-MS/MS Analytical Method
This method is based on a rapid and sensitive approach for therapeutic drug monitoring.[15]
-
Column: EC-C18 (2.7 µm, 4.6 × 50 mm)
-
Mobile Phase: Isocratic elution with 45% Acetonitrile and 55% Water (containing 0.1% formic acid).
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 2-10 µL.
-
MS Detector: Triple-quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
Mobile Phase Optimization for this compound
The diagram below provides a decision-making process for optimizing the mobile phase to achieve a symmetrical peak shape for acidic analytes.
Caption: Decision tree for mobile phase and column selection.
References
- 1. mastelf.com [mastelf.com]
- 2. chromtech.com [chromtech.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. labveda.com [labveda.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Problem in the analysis of sodium valproate - Chromatography Forum [chromforum.org]
- 8. lcms.cz [lcms.cz]
- 9. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. youtube.com [youtube.com]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 15. Development and Validation of a Simple and Rapid UPLC-MS Assay for Valproic Acid and Its Comparison With Immunoassay and HPLC Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing LC-MS/MS sensitivity for Valproic acid-d6
Welcome to the Technical Support Center for Valproic Acid-d6 Analysis. This guide provides detailed troubleshooting advice, frequently asked questions, and optimized protocols to help you enhance the sensitivity of your LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound (VPA-d6)?
A1: The recommended ionization mode for VPA-d6 is negative ion electrospray ionization (ESI-).[1][2][3] This is because the carboxylic acid group on valproic acid readily loses a proton to form the deprotonated molecule [M-H]⁻, which is the basis for its sensitive detection.
Q2: Why is it difficult to find a stable fragment ion for VPA-d6?
A2: Valproic acid is a small molecule that does not fragment easily under typical collision-induced dissociation (CID) conditions. As a result, many established methods use a "pseudo-MRM" transition where the precursor and product ions are the same (e.g., m/z 149.1 → 149.0).[4][5] This approach relies on the chromatographic separation for specificity.
Q3: What are the common Multiple Reaction Monitoring (MRM) transitions for VPA-d6?
A3: The most common transition is the pseudo-MRM of the deprotonated molecule. However, to improve selectivity, methods have been developed to monitor in-source adducts, such as the formate adduct.[2][6] The deuterated internal standard (VPA-d6) shows the same pattern of adduct formation as the non-labeled VPA.[2]
Q4: What sample preparation techniques are most effective for VPA-d6 in plasma or blood?
A4: Simple protein precipitation is a widely used, rapid, and effective method for preparing plasma or blood samples.[1][2] This typically involves adding a cold organic solvent like methanol or acetonitrile to the sample, vortexing, and centrifuging to pellet the precipitated proteins.[1][2][4] Other techniques include solid-phase extraction (SPE)[3][7] and HybridSPE®-Precipitation.[8]
Q5: Which type of LC column is best suited for VPA-d6 analysis?
A5: Reversed-phase C18 columns are most commonly used for the chromatographic separation of valproic acid and its deuterated analog.[1][2][9] These columns provide good retention and peak shape for this analyte.
Troubleshooting Guide: Enhancing VPA-d6 Sensitivity
Problem: I am experiencing low or no signal for VPA-d6.
This is a common issue that can be resolved by systematically checking the mass spectrometer, liquid chromatography, and sample preparation parameters.
dot
Caption: Troubleshooting workflow for low VPA-d6 signal intensity.
Step 1: Verify Mass Spectrometer Parameters
-
Ionization Mode: Confirm that the instrument is operating in Negative Ion Mode (ESI-) .
-
MRM Transitions: Ensure the correct MRM transitions for VPA-d6 are entered. Due to its stability, VPA often requires monitoring the parent ion as the fragment. For improved selectivity, monitoring adducts is recommended.[2][6]
-
Ion Source Optimization: Key parameters like cone voltage (or declustering potential) and collision energy must be optimized for VPA-d6.[10][11] Infusing a standard solution and performing a parameter ramp is the most effective way to determine the optimal values for your specific instrument. Source and desolvation temperatures also play a critical role and should be optimized.[2]
Table 1: Example MRM Transitions and Optimized MS Parameters for VPA and VPA-d6
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Notes |
|---|---|---|---|---|---|
| VPA | 143.2 | 143.1 | - | - | Pseudo-MRM Transition[4] |
| VPA-d6 | 149.1 | 149.0 | - | - | Pseudo-MRM Transition[4] |
| VPA | 143.0 | 143.0 | 15 | 2 | Pseudo-MRM Transition[2] |
| VPA-d6 | 149.0 | 149.0 | 15 | 2 | Pseudo-MRM Transition[2] |
| VPA Formate Adduct | 189.0 | 143.0 | 15 | 10 | Selective Transition[2] |
| VPA-d6 Formate Adduct | 195.0 | 149.0 | 15 | 10 | Selective Transition[2] |
Note: Optimal voltages and energies can vary significantly between different mass spectrometer models and manufacturers. The values above are starting points based on published methods.
Step 2: Review Liquid Chromatography Conditions
-
Mobile Phase Composition: The mobile phase pH and additives are crucial. Acidic modifiers like formic or acetic acid are often used to ensure VPA is in its desired protonation state.[1][2]
-
Column Health: Poor peak shape, shifting retention times, or high backpressure can indicate a contaminated or degraded column.[13] Flushing the column or replacing it may be necessary. It is good practice to dedicate a column to a specific assay to avoid memory effects.[12]
Table 2: Example LC Methodologies for Valproic Acid Analysis
| Parameter | Method 1[1] | Method 2[2] | Method 3[4] |
|---|---|---|---|
| Column | Zorbax SB-C18 (100 x 3 mm, 3.5 µm) | Acquity UPLC HSS C18 (150 x 2.1 mm, 1.8 µm) | Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water | 5 mM Ammonium Formate + 0.1% Formic Acid in Water | 2 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile | 0.1% Formic Acid in Acetonitrile | 2 mM Ammonium Acetate in Methanol |
| Flow Rate | 1.0 mL/min | 0.3 mL/min | 0.3 mL/min |
| Mode | Isocratic (60:40 A:B) | Gradient | Gradient |
| Column Temp. | 45 °C | 45 °C | 40 °C |
Step 3: Assess Sample Preparation
-
Extraction Efficiency: In protein precipitation, the ratio of solvent to sample is critical. A common ratio is 3:1 or 4:1 (e.g., 600 µL of cold acetonitrile to 200 µL of plasma).[1][2] Ensure thorough vortexing to maximize protein disruption and analyte release.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of VPA-d6, leading to lower sensitivity. If matrix effects are suspected, consider a more rigorous cleanup method like SPE or dilute the sample further.
Detailed Experimental Protocol
Protocol: Protein Precipitation for VPA-d6 from Human Plasma
This protocol is a generalized procedure based on common methodologies.[1][2][4]
dot
Caption: Standard protein precipitation workflow for plasma samples.
Materials:
-
Human plasma sample
-
This compound internal standard (IS) working solution
-
LC-MS grade acetonitrile, pre-chilled to -20°C
-
Microcentrifuge tubes
-
Autosampler vials
Procedure:
-
Pipette 200 µL of plasma into a clean 1.5 mL microcentrifuge tube.
-
Spike the sample by adding an appropriate volume (e.g., 20 µL) of the VPA-d6 internal standard working solution.
-
Add 600 µL of cold acetonitrile to the tube.[2]
-
Vortex the mixture vigorously for at least 30-60 seconds to ensure complete protein precipitation.[1]
-
Centrifuge the tube for 10 minutes at a high speed (e.g., 10,000 rpm) to pellet the precipitated proteins.[1]
-
Carefully transfer the clear supernatant to a clean autosampler vial, avoiding disturbance of the protein pellet.
-
The sample is now ready for injection into the LC-MS/MS system.
References
- 1. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 2. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy: What Clinicians and Researchers Need to Know [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC-MS/MS) in whole blood for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography/electrospray ionization mass spectrometry method for the quantification of valproic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fast determination of valproic acid in plasma samples from poisoning cases using HybridSPE-precipitation and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of valproic acid and its six metabolites in human serum using LC-MS/MS and application to interaction with carbapenems in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. skyline.ms [skyline.ms]
- 11. Letter: Collision energy and cone voltage optimisation for glycopeptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. support.waters.com [support.waters.com]
- 13. zefsci.com [zefsci.com]
Addressing ion suppression of Valproic acid-d6 signal
Welcome to the technical support center for troubleshootings issues related to the analysis of Valproic Acid-d6 (VPA-d6). This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common analytical challenges, with a focus on mitigating ion suppression in LC-MS/MS workflows.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it affecting my this compound (VPA-d6) signal?
A1: Ion suppression is a type of matrix effect that frequently occurs in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. It is a reduction in the ionization efficiency of a target analyte, in this case, VPA-d6, caused by co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[1] In the electrospray ionization (ESI) source, these matrix components—such as phospholipids, salts, and other endogenous substances—compete with VPA-d6 for the available charge on the ESI droplets.[1] This competition leads to a decreased formation of gas-phase ions for your analyte, resulting in a weaker signal, poor sensitivity, and inaccurate quantification.[1][2] Valproic acid is typically analyzed in negative ion mode, and its analysis can be hampered by significant matrix effects when using simple sample preparation methods.[3]
Q2: How can I determine if my VPA-d6 signal is being affected by ion suppression?
A2: The most definitive method to identify ion suppression is a post-column infusion experiment . This technique helps pinpoint the regions in your chromatogram where matrix components are eluting and causing suppression.
The experiment involves continuously infusing a standard solution of VPA-d6 directly into the mass spectrometer while a blank, extracted sample matrix is injected onto the LC column. A stable baseline signal from the infused VPA-d6 is established before the injection. Any dip or decrease in this baseline corresponds to a retention time where interfering components from the matrix are eluting and suppressing the VPA-d6 signal.
-
System Setup:
-
Use a T-connector to merge the flow from the LC column with the flow from a syringe pump.
-
Connect the outlet of the T-connector to the MS ion source.
-
-
Infusion:
-
Prepare a solution of VPA-d6 in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable, mid-to-high intensity signal.
-
Infuse this solution at a low, constant flow rate (e.g., 10-20 µL/min) using the syringe pump.
-
-
Analysis:
-
Begin acquiring data on the mass spectrometer, monitoring the pseudo-MRM transition for VPA-d6 (m/z 149 -> 149). You should observe a stable signal.
-
Inject a blank plasma or serum sample that has been processed with your current sample preparation method.
-
-
Interpretation:
-
Monitor the VPA-d6 signal throughout the chromatographic run. A significant drop in the signal indicates a zone of ion suppression. The retention time of this drop helps you understand if the suppression is co-eluting with your VPA-d6 analyte peak.[4]
-
Q3: Which sample preparation technique is most effective at reducing ion suppression for VPA-d6?
A3: The choice of sample preparation is critical for minimizing matrix effects. While simpler methods are faster, they are often less effective at removing interfering components. For Valproic Acid, Solid-Phase Extraction (SPE) is generally the most effective method for reducing ion suppression.
-
Protein Precipitation (PPT): This is the simplest and fastest method but is known to be the least effective at removing phospholipids and other small molecules that cause ion suppression.[2] Studies have shown that PPT can lead to "significant matrix effects" for VPA analysis.[3]
-
Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT by partitioning the analyte into an immiscible organic solvent. However, its efficiency can be variable, and it may still suffer from matrix effects.[3][5]
-
Solid-Phase Extraction (SPE): SPE is highly effective as it uses a solid sorbent to selectively bind the analyte while matrix components are washed away. This method provides the cleanest extracts, leading to reproducible results with "almost no interference" and "low matrix effects".[3]
The following table summarizes the typical performance of each technique for VPA analysis. The Matrix Effect (%) is calculated as [(Peak Area in Matrix) / (Peak Area in Solvent)] x 100%. A value close to 100% indicates minimal ion suppression or enhancement.
| Sample Preparation Method | Typical Matrix Effect (%) | Analyte Recovery (%) | Complexity | Key Advantage | Key Disadvantage |
| Protein Precipitation (PPT) | 65 - 85% (Suppression) | > 90% | Low | Fast and simple | Significant matrix effects[2][3] |
| Liquid-Liquid Extraction (LLE) | 85 - 105% | 75 - 95% | Medium | Better cleanup than PPT | Can be labor-intensive |
| Solid-Phase Extraction (SPE) | 95 - 110% | > 90% | High | Cleanest extracts, low ME[3] | More complex and costly[5] |
Note: Values are synthesized from literature and represent typical expectations. Actual results may vary based on the specific matrix and protocol.
Troubleshooting Guides & Experimental Protocols
Issue: Low VPA-d6 signal and poor reproducibility.
This issue is often a direct result of ion suppression from an inadequate sample cleanup. Below are detailed protocols for three common sample preparation techniques, from the least to most effective at mitigating matrix effects.
This method is fast but most prone to ion suppression.
-
Sample Aliquot: Transfer 100 µL of plasma or serum sample into a microcentrifuge tube.
-
Add Internal Standard: Spike the sample with the VPA-d6 internal standard solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).[6]
-
Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully collect the supernatant and transfer it to a clean vial for LC-MS/MS analysis.
This method provides a cleaner sample than PPT.
-
Sample Aliquot: Transfer 200 µL of plasma or serum sample to a clean glass tube.
-
Add Internal Standard: Spike the sample with the VPA-d6 internal standard solution.
-
Acidification: Add 50 µL of an acid (e.g., 1M HCl or 2% formic acid) to the sample to ensure VPA is in its non-ionized state. Vortex briefly.
-
Extraction: Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Mixing: Cap the tube and vortex for 5 minutes.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase and inject it into the LC-MS/MS system.
This protocol is the most effective for removing matrix interferences.[3] A common choice for VPA is a polymeric reversed-phase sorbent (e.g., Oasis HLB).
-
Sample Pre-treatment:
-
To 100 µL of plasma, add the VPA-d6 internal standard.
-
Add 400 µL of 0.2% formic acid in water and vortex.[3]
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges (e.g., Oasis HLB, 10 mg) on a vacuum manifold.
-
Pass 1 mL of methanol through the cartridge.
-
-
Equilibration:
-
Pass 1 mL of 0.2% formic acid in water through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and polar interferences.
-
-
Elution:
-
Elute the VPA-d6 and analyte with 1 mL of a mixture of acetonitrile and water (e.g., 80:20 v/v).[3]
-
-
Injection:
-
Collect the eluent and inject an aliquot directly into the LC-MS/MS system.
-
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Potential for deuterium-hydrogen exchange in Valproic acid-d6
Welcome to the technical support center for Valproic acid-d6. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter, with a focus on the potential for deuterium-hydrogen exchange.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (D-H) exchange, and why is it a concern when using this compound?
A: Deuterium-hydrogen (D-H) exchange is a chemical reaction where a deuterium atom covalently bonded to a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa.[1] For this compound, which is often used as an internal standard in quantitative analysis, D-H exchange can compromise the accuracy of results. If deuterium atoms on this compound are replaced with hydrogen, the mass of the internal standard changes, leading to inaccurate quantification of the unlabeled analyte.
Q2: Under what conditions is D-H exchange most likely to occur with this compound?
A: The potential for D-H exchange is influenced by several factors, including pH, solvent, and temperature. Generally, exchange is more likely to occur under acidic or basic conditions.[2][3] Protic solvents, which contain hydrogen atoms bonded to electronegative atoms like oxygen (e.g., water, methanol), can serve as a source of protons and facilitate exchange.[4] Elevated temperatures can also increase the rate of exchange.[5]
Q3: Is this compound stable in common analytical solvents and conditions?
Q4: How can I detect if D-H exchange is occurring with my this compound standard?
A: The most direct way to detect D-H exchange is by using mass spectrometry. You can analyze your this compound standard solution over time and look for the appearance of ions with lower m/z values, corresponding to the loss of one or more deuterium atoms. For example, you would monitor for the appearance of ions corresponding to Valproic acid-d5, -d4, etc. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor changes in the deuterium labeling pattern of the molecule.[10]
Q5: What are the recommended storage conditions for this compound to minimize the risk of D-H exchange?
A: To maintain the isotopic integrity of this compound, it is recommended to store it as a solid at -20°C.[11] If preparing stock solutions, it is best to use aprotic solvents such as acetonitrile or DMSO.[12] If aqueous or protic solvents are necessary for your experimental workflow, it is advisable to prepare these solutions fresh and use them as quickly as possible. For stock solutions in DMSO or other aprotic solvents, storage at -20°C or -80°C is recommended for long-term stability.[11]
Troubleshooting Guides
Issue 1: Inconsistent or decreasing signal of this compound internal standard over a sequence of analyses.
| Potential Cause | Troubleshooting Steps |
| Deuterium-Hydrogen Exchange (Back-Exchange) | 1. Review Solvent Composition: If using protic solvents (e.g., methanol, water) in your sample preparation or mobile phase, consider their potential to facilitate D-H exchange over time.[12] 2. Check pH: Extreme acidic or basic conditions in your sample or mobile phase can promote exchange.[2] 3. Analyze a Fresh Standard: Prepare a fresh working solution of this compound and compare its response to the older solution. 4. Perform a Stability Test: Incubate the this compound in the mobile phase at room temperature and analyze it at different time points (e.g., 0, 4, 8, 24 hours) to assess its stability. |
| Adsorption to Vials or Tubing | 1. Use Silanized Vials: Consider using silanized glass or polypropylene vials to minimize adsorption. 2. Check System Suitability: Ensure your LC system is properly equilibrated and conditioned. |
| Chemical Degradation | 1. Review Storage Conditions: Ensure the stock and working solutions are stored at the recommended temperatures.[11] 2. Check for Contaminants: Ensure solvents and reagents are of high purity. |
Issue 2: Appearance of a peak corresponding to unlabeled Valproic acid in the analysis of the this compound standard.
| Potential Cause | Troubleshooting Steps |
| Isotopic Impurity of the Standard | 1. Check Certificate of Analysis (CoA): Review the CoA for the isotopic purity of the this compound lot. 2. Acquire a Full Scan Mass Spectrum: Analyze the standard to confirm the presence and relative abundance of the unlabeled analog. |
| Complete D-H Exchange | 1. This is a severe case of back-exchange. Follow the troubleshooting steps for Issue 1, focusing on solvent, pH, and temperature. This is more likely to occur with prolonged storage in unfavorable conditions. |
| In-Source Fragmentation/Exchange | 1. Optimize Mass Spectrometer Source Conditions: High source temperatures or voltages can sometimes induce in-source exchange or fragmentation that may appear as the unlabeled analyte. Systematically reduce source temperature and other relevant parameters to see if the artifact is minimized. |
Data Presentation
Table 1: Stability of Valproic Acid in Human Plasma Under Various Conditions
| Condition | Duration | Stability |
| Ambient Temperature | 24 hours | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable |
| Post-Preparative (Autosampler at 4°C) | 24 hours | Stable |
| Long-Term Storage | 69 days at -20°C | Stable |
This data is for unlabeled Valproic acid, but it provides an indication of the general chemical stability of the molecule. The isotopic stability of this compound is expected to be high under standard bioanalytical conditions.[13]
Experimental Protocols
Protocol 1: Sample Preparation for Quantification of Valproic Acid in Whole Blood using this compound Internal Standard
This protocol is adapted from a validated LC-MS/MS method.[8]
-
Prepare a spiking solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
To 200 µL of whole blood sample in a microcentrifuge tube, add 20 µL of the this compound internal standard solution.
-
Add 400 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Valproic Acid and this compound
This protocol is a generalized procedure based on common parameters from published methods.[6][8][9]
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm).[8]
-
Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]
-
Gradient: A suitable gradient to separate Valproic acid from matrix components.
-
Flow Rate: 0.3 mL/min.[8]
-
Column Temperature: 45°C.[8]
-
Injection Volume: 10 µL.[8]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[6][9]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Valproic acid: Monitor for transitions such as m/z 143.1 -> 143.1.[14]
-
This compound: Monitor for the corresponding deuterated transition (e.g., m/z 149.1 -> 149.1). The exact m/z will depend on the labeling pattern.
-
-
Mandatory Visualization
Caption: Potential pathway for Deuterium-Hydrogen exchange in this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of valproic acid and its six metabolites in human serum using LC-MS/MS and application to interaction with carbapenems in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real‐Time Monitoring of the Antiseizure Drug Valproic Acid Using a Novel Point‐Of‐Care Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 10. Hydrogen/Deuterium Exchange and Nuclear Magnetic Resonance Spectroscopy Reveal Dynamic Allostery on Multiple Time Scales in the Serine Protease Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]
How to resolve chromatographic co-elution issues with Valproic acid-d6
Welcome to the technical support center for resolving chromatographic issues related to Valproic Acid (VPA) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges such as co-elution with the deuterated internal standard (Valproic acid-d6).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in VPA analysis?
This compound (VPA-d6) is a stable isotope-labeled version of Valproic acid. It is used as an internal standard (IS) in quantitative bioanalysis, typically with Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Because VPA-d6 is chemically identical to VPA, it behaves similarly during sample extraction, chromatography, and ionization. This helps to correct for variations in the analytical process, leading to more accurate and precise quantification of VPA.
Q2: What is chromatographic co-elution and why is it a problem?
Chromatographic co-elution occurs when two or more different compounds exit the chromatography column at the same or very similar times, resulting in overlapping peaks.[1][2] In LC-MS/MS analysis, if an interfering compound co-elutes with the analyte (VPA) or the internal standard (VPA-d6) and shares the same mass-to-charge ratio (m/z) in the mass spectrometer, it can lead to inaccurate quantification (either falsely high or low results).[3]
Q3: What are the most common compounds that co-elute with Valproic acid and VPA-d6?
The most common sources of interference and co-elution in VPA analysis are its own metabolites.
-
Valproate-glucuronide (VPAG): This is the major metabolite of VPA, accounting for 30-50% of the administered dose.[4][5][6] It can revert to VPA in the mass spectrometer source, causing interference.
-
Structural Isomers: Compounds with the same chemical formula but different structures, such as 2-isopropylpentanoic acid, can be difficult to separate from VPA.[7]
-
Other Metabolites: VPA is extensively metabolized into numerous compounds, including various ene-VPA and hydroxy-VPA metabolites, which may interfere with the analysis.[6][8][9]
-
Endogenous Matrix Components: Components from the biological sample (e.g., plasma, serum) can sometimes co-elute and cause ion suppression or enhancement.[3]
Q4: My VPA-d6 internal standard peak shape is poor (e.g., splitting, fronting, or tailing). What does this indicate?
Poor peak shape is often a sign of an analytical issue.
-
Peak Splitting or Shoulders: This can strongly suggest the presence of a co-eluting compound.[1] It may also be caused by a partially blocked column frit or a void in the column packing material.[1]
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the column's stationary phase or by contamination.
-
Peak Fronting: This may be a result of column overload (injecting too much sample) or channeling within the column.[1]
If all peaks in the chromatogram exhibit poor shape, the issue is likely physical (e.g., column failure). If only the VPA or VPA-d6 peak is affected, it is more likely a chemical problem, such as co-elution.[1]
Troubleshooting Guide for Co-elution Issues
This guide provides a systematic approach to diagnosing and resolving co-elution problems with VPA-d6.
Caption: A troubleshooting workflow for diagnosing and resolving VPA-d6 co-elution issues.
Step 1: Confirm Co-elution
Question: How can I confirm that I have a co-elution problem? Answer: First, carefully inspect your chromatograms. Asymmetrical peaks, shoulders, or split peaks are strong indicators of co-elution.[1] Since VPA does not fragment extensively, methods often monitor the transition of the parent ion to itself (e.g., m/z 143 -> 143 for VPA).[8][10] This "pseudo-MRM" approach makes the analysis highly susceptible to interference from any compound with the same mass, making chromatographic separation critical.
A key diagnostic step is to analyze a sample known to contain VPA metabolites (e.g., a patient sample) and compare it to a clean sample spiked only with VPA and VPA-d6 standards. If the peak shape distortion only appears in the patient sample, a metabolite or endogenous component is the likely cause.
Step 2: Modify Chromatographic Conditions
Question: My peak is broad and shows a significant shoulder. How can I improve the separation using my current column? Answer: To improve the resolution between VPA-d6 and the interfering compound, you need to alter the chromatography. A common strategy is to increase the retention of the analytes to allow more time for separation.
-
Adjust Mobile Phase Gradient: If using a gradient, make it shallower. A slower increase in the organic solvent percentage over time can significantly improve the separation of closely eluting compounds.
-
Modify Mobile Phase Composition: For reversed-phase chromatography (e.g., with a C18 column), decreasing the initial percentage of the organic solvent (like acetonitrile or methanol) will increase retention and may improve separation.[2] Adding an ion-pairing reagent, such as 1-hexanesulphonic acid, can also improve the resolution of VPA from its impurities.[7]
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, although it will also increase the run time.
Step 3: Change the Column's Stationary Phase
Question: I have tried adjusting my mobile phase, but the co-elution persists. What is the next step? Answer: If optimizing the mobile phase is not sufficient, the interaction between your analytes and the column is not selective enough. The best solution is to switch to a column with a different stationary phase chemistry.[2] Different phases provide alternative separation mechanisms.
-
Standard C18: Most methods use a C18 column.[8][10][11] If this is not providing adequate separation, consider a phase with different selectivity.
-
Phenyl-Hexyl Phase: A phenyl-hexyl column offers different selectivity due to pi-pi interactions and can be effective at separating compounds that are difficult to resolve on a C18 column.
-
Polar-Embedded Phase: These columns provide alternative selectivity for polar and nonpolar compounds and can be useful in resolving challenging co-elutions.
Step 4: Improve Sample Preparation
Question: Can my sample preparation method contribute to co-elution issues? Answer: Yes. A simple protein precipitation may not adequately remove all matrix interferences.[8] If co-elution is suspected to be from an endogenous matrix component, improving the sample cleanup is essential.
-
Solid-Phase Extraction (SPE): SPE is a more selective and rigorous sample cleanup technique than protein precipitation.[8] Using an SPE cartridge (e.g., an Oasis HLB) can effectively remove many interfering substances, providing a cleaner extract and reducing the likelihood of co-elution and matrix effects.[8]
Quantitative Data and Experimental Protocols
Table 1: Typical LC-MS/MS Parameters for VPA Analysis
| Parameter | Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, <3 µm) | Provides good retention and separation for VPA and its metabolites.[10] |
| Mobile Phase A | Water with 0.1% Formic Acid or 2-5 mM Ammonium Acetate | Acid or buffer aids in protonation/deprotonation for consistent ionization.[10][12] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for eluting analytes from the reversed-phase column. |
| Flow Rate | 0.3 - 0.5 mL/min | A typical flow rate for analytical-scale columns to ensure good separation efficiency. |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | VPA contains a carboxylic acid group, which readily forms a negative ion [M-H]⁻.[11] |
| MRM Transition (VPA) | Q1: 143.0 m/z -> Q3: 143.0 m/z | VPA does not fragment well; pseudo-MRM is commonly used.[8][10] |
| MRM Transition (VPA-d6) | Q1: 149.0 m/z -> Q3: 149.0 m/z | The deuterated standard will have a higher mass. |
| MRM Transition (VPAG) | Q1: 319.2 m/z -> Q3: 143.2 m/z | Monitors for the glucuronide metabolite, which loses the glucuronic acid moiety (176 Da).[4] |
Protocol: Optimized LC-MS/MS Method to Resolve VPA from VPAG
This protocol is designed to achieve chromatographic separation between Valproic Acid and its major interfering metabolite, Valproate-glucuronide (VPAG).
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma, add 10 µL of VPA-d6 internal standard working solution.
-
Add 200 µL of 0.2% formic acid in water and vortex.
-
Condition an SPE cartridge (e.g., Waters Oasis HLB, 10 mg) with 1 mL of methanol followed by 1 mL of 0.2% formic acid in water.[8]
-
Load the diluted plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of acetonitrile/water (80:20, v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
2. LC-MS/MS Analysis
-
LC System: Standard HPLC or UHPLC system.
-
Column: Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 5 mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
Time (min) Flow Rate (mL/min) % Mobile Phase B 0.0 0.4 5 1.0 0.4 5 5.0 0.4 60 5.1 0.4 95 6.0 0.4 95 6.1 0.4 5 | 8.0 | 0.4 | 5 |
-
MS/MS Detection: Use parameters from Table 1. Monitor the transitions for VPA, VPA-d6, and VPAG to confirm separation.
Visualizations
Caption: Relationship between VPA, its internal standard, and common interfering co-eluents.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. zefsci.com [zefsci.com]
- 4. Effect of Aging on Glucuronidation of Valproic Acid in Human Liver Microsomes and the Role of UDP-Glucuronosyltransferase UGT1A4, UGT1A8, and UGT1A10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of valproic acid and its six metabolites in human serum using LC-MS/MS and application to interaction with carbapenems in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy: What Clinicians and Researchers Need to Know [frontiersin.org]
- 11. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 12. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
Impact of different extraction methods on Valproic acid-d6 recovery
Welcome to the technical support center for Valproic acid-d6 (VPA-d6) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the recovery of VPA-d6 from biological matrices.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used in our analysis?
This compound (VPA-d6) is the deuterated form of Valproic acid (VPA) and is commonly used as an internal standard (IS) for the quantitative analysis of VPA in biological samples.[1][2] Its chemical and physical properties are nearly identical to VPA, ensuring that it behaves similarly during the extraction and analytical process. This co-elution allows for accurate quantification by correcting for any analyte loss during sample preparation and for variations in instrument response.[3]
Q2: What are the most common methods for extracting VPA-d6?
The most prevalent extraction methods for VPA and its deuterated internal standard include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma or serum sample to precipitate proteins.[1][4]
-
Liquid-Liquid Extraction (LLE): This method, also known as solvent extraction, separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous and an organic phase.[5]
-
Solid-Phase Extraction (SPE): A selective technique that isolates the analyte using a solid sorbent packed in a cartridge.[5][6]
-
Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized version of LLE that uses a small amount of extraction solvent and a disperser solvent to form fine droplets, increasing the surface area for extraction.[5][7]
Q3: What is the expected recovery for VPA-d6?
The recovery of VPA-d6 is expected to be very similar to that of VPA. Research has shown no significant differences in the recoveries between VPA-d6 and non-deuterated analogs.[5] Recovery rates can vary significantly depending on the extraction method and the biological matrix. Generally, recovery rates above 85% are considered good. A HybridSPE-PPT method has been shown to achieve recovery rates greater than 90%.[8] One study using a simple protein precipitation with methanol reported a mean recovery of 104%.[4]
Q4: Can VPA-d6 degrade during storage?
Yes, VPA has shown instability in stored blood samples, and by extension, VPA-d6 may also be susceptible to degradation.[1] One study on postmortem blood samples showed a significant decline in VPA levels over 28 days at room temperature.[9] It is crucial to store biological samples containing VPA and VPA-d6 at -20°C or -80°C and to process them in a timely manner to ensure the integrity of the results.[2]
Troubleshooting Guides
Low Recovery of VPA-d6
Issue: You are observing significantly lower than expected recovery for VPA-d6, leading to inaccurate quantification of VPA.
| Potential Cause | Troubleshooting Steps |
| Incomplete Protein Precipitation | - Ensure the correct ratio of precipitation solvent (e.g., acetonitrile, methanol) to sample volume is used. A common ratio is 3:1 (solvent:sample).- Vortex the sample vigorously after adding the solvent to ensure thorough mixing and complete protein precipitation.- Centrifuge at a sufficient speed and for an adequate duration to pellet all precipitated proteins. |
| Suboptimal pH for LLE | - VPA is an acidic drug. Adjust the pH of the aqueous sample to be acidic (e.g., pH 1-3) before extraction with an organic solvent. This ensures that VPA and VPA-d6 are in their non-ionized form, which is more soluble in the organic phase.[10] |
| Incorrect LLE Solvent | - Use a water-immiscible organic solvent that has a high affinity for VPA. Common choices include methyl tertiary-butyl ether (MTBE), chloroform, and dichloromethane.[5] |
| Emulsion Formation in LLE | - Emulsions are a common issue in LLE that can trap the analyte and lead to poor recovery.[11]- To break emulsions, try adding salt to the aqueous phase, centrifuging at a higher speed, or gently swirling the mixture instead of vigorous shaking. |
| Inefficient Elution in SPE | - Ensure the elution solvent is strong enough to disrupt the interaction between VPA-d6 and the sorbent. The choice of solvent depends on the type of SPE cartridge used (e.g., reversed-phase, ion-exchange).- Optimize the volume of the elution solvent. Insufficient volume will result in incomplete elution.- Consider a second elution step to check if any analyte remains on the cartridge. |
| Analyte Adsorption to Containers | - VPA can adhere to glass or plastic surfaces. To minimize this, consider silanizing glassware or using low-adsorption polypropylene tubes. Rinsing the sample container with the extraction solvent can also help recover any adsorbed analyte. |
High Variability in VPA-d6 Recovery
Issue: You are observing inconsistent recovery of VPA-d6 across different samples or batches.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | - Calibrate your pipettes regularly to ensure accurate and precise dispensing of sample, internal standard, and solvents. |
| Matrix Effects | - The components of the biological matrix (e.g., lipids, proteins) can interfere with the extraction process and the ionization of the analyte in LC-MS analysis, leading to ion suppression or enhancement.[12]- To mitigate matrix effects, optimize the sample cleanup process. SPE generally provides a cleaner extract than PPT or LLE.[3]- Dilute the sample before extraction to reduce the concentration of interfering matrix components. |
| Inconsistent pH Adjustment | - Ensure the pH of all samples is adjusted uniformly before LLE or SPE. Use a calibrated pH meter for accurate measurements. |
| Variability in SPE Cartridges | - Use SPE cartridges from the same lot to minimize lot-to-lot variability in sorbent packing and performance. |
Data on VPA-d6 Recovery with Different Extraction Methods
The following table summarizes typical recovery rates for Valproic Acid (and by extension, VPA-d6) using various extraction techniques. Note that recovery can be influenced by the specific matrix and protocol variations.
| Extraction Method | Biological Matrix | Typical Recovery (%) | Reference |
| Protein Precipitation (Methanol) | Plasma | ~104% | [4] |
| HybridSPE-Precipitation | Plasma | >90% | [8] |
| Solid-Phase Extraction (SPE) | - | 94.6 - 98.1% | [6] |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Plasma | 97 - 107.5% | [7] |
| Liquid-Liquid Extraction (LLE) | - | Varies | [5] |
Experimental Protocols
Protein Precipitation (PPT) Protocol
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 20 µL of VPA-d6 internal standard solution.
-
Add 400 µL of cold acetonitrile to precipitate the proteins.[1]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
Liquid-Liquid Extraction (LLE) Protocol
-
To 200 µL of plasma or serum sample, add the VPA-d6 internal standard.
-
Acidify the sample by adding a small volume of an appropriate acid (e.g., hydrochloric acid) to reach a pH of 1-3.
-
Add 1 mL of an immiscible organic solvent (e.g., methyl tertiary-butyl ether).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Solid-Phase Extraction (SPE) Protocol
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 0.2% formic acid.[3]
-
Loading: Dilute the plasma sample (containing VPA-d6) with 0.2% formic acid and load it onto the conditioned cartridge.[3]
-
Washing: Wash the cartridge with a weak solvent to remove interferences while retaining the analyte.
-
Elution: Elute the VPA and VPA-d6 from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
Visualizing the Extraction Workflow
The following diagram illustrates a general workflow for the extraction and analysis of this compound.
Caption: A flowchart illustrating the key steps in a typical this compound extraction and analysis workflow.
References
- 1. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 5. seer.ufrgs.br [seer.ufrgs.br]
- 6. chemmethod.com [chemmethod.com]
- 7. Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast determination of valproic acid in plasma samples from poisoning cases using HybridSPE-precipitation and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative determination of valproic acid in postmortem blood samples--evidence of strong matrix dependency and instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of valproic acid and 3-heptanone in plasma using air-assisted liquid-liquid microextraction with the assistance of vortex: Application in the real samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 12. longdom.org [longdom.org]
Technical Support Center: Minimizing Carryover of Valproic Acid-d6 in Autosamplers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the carryover of Valproic acid-d6 in autosampler systems during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover and why is it a concern for this compound analysis?
A1: Autosampler carryover is the appearance of a small peak of an analyte, in this case, this compound, in a blank injection that follows a sample with a high concentration of the same analyte.[1] This phenomenon can lead to inaccurate quantification, especially for low-concentration samples, and may result in the rejection of analytical runs. Given that Valproic acid is a carboxylic acid and can be somewhat "sticky," it may adhere to surfaces within the autosampler, making it prone to carryover.
Q2: What are the common sources of carryover in an LC-MS system?
A2: Carryover can originate from several components of the LC-MS system. The most common sources include the autosampler needle (both interior and exterior surfaces), the injection valve rotor seal, sample loops, and connecting tubing.[1] The analytical column itself can also be a source of carryover, although this guide focuses on the autosampler.
Q3: How do the physicochemical properties of this compound influence carryover?
A3: Valproic acid is a branched-chain carboxylic acid that is slightly soluble in water and freely soluble in many organic solvents such as methanol, ethanol, acetone, and chloroform.[2][3] Its acidic nature (pKa ~4.6) means its ionization state, and therefore its interaction with surfaces, is pH-dependent.[4] At a low pH, it is in its less polar, unionized form, which may have a higher affinity for non-polar surfaces in the autosampler.
Troubleshooting Guides
Issue 1: I am observing a peak for this compound in my blank injections immediately following a high-concentration standard.
This is a classic sign of autosampler carryover. The following steps will help you identify the source and mitigate the issue.
Experimental Protocol: Systematic Identification of Carryover Source
-
Confirmation of Carryover:
-
Inject a high-concentration standard of this compound.
-
Immediately follow with three to five blank injections (using the same solvent as your sample matrix).
-
If the peak area of this compound decreases with each subsequent blank injection, it is indicative of carryover.
-
-
Isolating the Autosampler:
-
Remove the analytical column and replace it with a union.
-
Repeat the injection sequence of a high-concentration standard followed by blank injections.
-
If carryover persists, the source is likely within the autosampler (needle, valve, loop). If the carryover is significantly reduced or eliminated, the column is a major contributor.
-
dot ```dot graph Troubleshooting_Workflow { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Observe Carryover in Blank"]; Inject_High_Standard [label="Inject High Concentration\nthis compound Standard"]; Inject_Blanks [label="Inject Multiple Blanks"]; Analyze_Blanks [label="Analyze Blank Injections"]; Carryover_Confirmed [label="Carryover Confirmed?\n(Decreasing Peak Area)", shape=diamond, fillcolor="#FBBC05"]; No_Carryover [label="No Significant Carryover", shape=ellipse, fillcolor="#34A853"]; Isolate_Autosampler [label="Isolate Autosampler\n(Replace Column with Union)"]; Repeat_Injection [label="Repeat Injection Sequence"]; Analyze_Again [label="Analyze Blanks Again"]; Carryover_Persists [label="Carryover Persists?", shape=diamond, fillcolor="#FBBC05"]; Autosampler_Issue [label="Source is Autosampler", shape=ellipse, fillcolor="#EA4335"]; Column_Issue [label="Source is Column", shape=ellipse, fillcolor="#4285F4"];
Start -> Inject_High_Standard; Inject_High_Standard -> Inject_Blanks; Inject_Blanks -> Analyze_Blanks; Analyze_Blanks -> Carryover_Confirmed; Carryover_Confirmed -> No_Carryover [label="No"]; Carryover_Confirmed -> Isolate_Autosampler [label="Yes"]; Isolate_Autosampler -> Repeat_Injection; Repeat_Injection -> Analyze_Again; Analyze_Again -> Carryover_Persists; Carryover_Persists -> Autosampler_Issue [label="Yes"]; Carryover_Persists -> Column_Issue [label="No"]; }
Caption: Logical relationship for selecting an appropriate wash solvent for this compound.
Issue 3: I have optimized my wash protocol, but still observe a small amount of carryover.
If carryover persists after optimizing the wash protocol, consider the following advanced troubleshooting steps:
-
Injection Mode: If your autosampler allows, switching from a partial loop injection to a full loop injection can sometimes reduce carryover by ensuring the entire sample path is flushed more effectively.
-
Hardware Inspection and Maintenance:
-
Rotor Seal: The injection valve's rotor seal is a common site for carryover. If it is worn or scratched, it can trap small amounts of the sample. Consider replacing the rotor seal as part of routine maintenance.
-
Needle and Seat: Inspect the autosampler needle and the needle seat for any signs of damage or blockage.
-
-
Sample Diluent: Ensure that this compound is fully dissolved in your sample diluent. Precipitation of the analyte in the vial can lead to inconsistent injections and carryover. The sample diluent should ideally be the same as or weaker than the initial mobile phase.
-
Injection Volume: In some cases, reducing the injection volume can help mitigate carryover, although this may not be an option if high sensitivity is required.
References
Technical Support Center: Navigating the Limitations of Deuterated Internal Standards in Mass Spectrometry
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize deuterated internal standards in mass spectrometry. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a deuterated internal standard in mass spectrometry?
A1: Deuterated internal standards are widely used in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), because they are chemically very similar to the analyte of interest.[1] This similarity ensures they behave almost identically during sample preparation, chromatography, and ionization, which helps to correct for variability in the analytical process, such as extraction efficiency, injection volume, and matrix effects.[1][2][3]
Q2: What are the most common issues I might encounter when using a deuterated internal standard?
A2: While highly valuable, deuterated internal standards are not without their limitations. Common problems include:
-
Isotopic Exchange (H/D Exchange): Loss of deuterium atoms and replacement with hydrogen.
-
Chromatographic Shift (Isotope Effect): The deuterated standard does not co-elute perfectly with the analyte.[4][5]
-
Differential Matrix Effects: The standard and analyte are affected differently by ion suppression or enhancement.[6][7]
-
Isotopic Purity and Crosstalk: Interference from the unlabeled analyte in the standard or from natural isotopes of the analyte.[4][8]
-
In-Source Fragmentation: The standard loses deuterium in the mass spectrometer's ion source.[8]
Troubleshooting Guides
Issue 1: Inaccurate Quantification due to Isotopic Exchange
Q: My quantitative results are inconsistent and show poor reproducibility. I suspect my deuterated internal standard is unstable. What should I do?
A: This could be due to hydrogen-deuterium (H/D) exchange, where deuterium atoms on your internal standard are replaced by hydrogen from the sample matrix or solvent.[9] This is more likely to occur if the deuterium labels are on chemically labile sites, such as hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups.[4]
Troubleshooting Steps:
-
Review the Labeling Position: Check the Certificate of Analysis (CoA) to confirm the location of the deuterium labels. Avoid standards with labels on exchangeable positions if possible.[4]
-
Control pH: Maintain a neutral pH for your samples and mobile phases whenever feasible. Storing deuterated compounds in acidic or basic solutions should generally be avoided.[4][10] The rate of H/D exchange is often at its minimum around pH 2.5-3.[9]
-
Manage Temperature: Higher temperatures can increase the rate of isotopic exchange.[9] Prepare solutions at room temperature and store them at the recommended temperature (e.g., -20°C or -80°C).[9]
-
Optimize MS Source Conditions: High source temperatures can sometimes promote H/D exchange. Try reducing the source temperature.[4]
-
Consider a Different Standard: If the problem persists, consider using a standard with deuterium labels on more stable, non-exchangeable positions or a ¹³C- or ¹⁵N-labeled internal standard, which are not susceptible to exchange.[4][11]
Experimental Protocol: Assessing Internal Standard Stability
This protocol helps determine if your deuterated internal standard is undergoing H/D exchange under your experimental conditions.
Methodology:
-
Incubation: Prepare two sets of solutions of your deuterated internal standard.
-
Set A: Incubate the standard in your typical sample diluent.
-
Set B: Incubate the standard in your mobile phase.
-
-
Time Points: Aliquot samples from each set at various time points (e.g., 0, 1, 4, and 24 hours) that reflect your typical sample processing and run time.
-
Analysis: Analyze the aliquots by LC-MS/MS. Monitor the signal intensity of both the deuterated internal standard and the corresponding unlabeled analyte.
-
Evaluation: An increase in the signal of the unlabeled analyte over time indicates that H/D exchange is occurring.
Table 1: Troubleshooting Summary for Isotopic Exchange
| Symptom | Potential Cause | Recommended Action |
| Drifting internal standard signal over a run | H/D exchange with solvent or matrix | Evaluate standard stability in the mobile phase and sample diluent over time. |
| Inconsistent results between batches | pH or temperature variations affecting exchange rates | Strictly control the pH and temperature of samples and solutions. |
| Appearance of unlabeled analyte peak in standard-only injection | Back-exchange has already occurred | Check the CoA for purity; consider a fresh or different batch of the standard. |
Diagram: Isotopic Exchange Workflow
Caption: A troubleshooting workflow for addressing inconsistent quantitative results potentially caused by isotopic exchange.
Issue 2: Chromatographic Shift and Differential Matrix Effects
Q: I'm observing a slight separation between my analyte and its deuterated internal standard on the chromatogram. Can this affect my results?
A: Yes, this is known as the isotopic or deuterium isotope effect, where deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[4][5] If the analyte and internal standard do not co-elute perfectly, they may be exposed to different matrix components as they enter the ion source. This can lead to them being affected differently by ion suppression or enhancement, a phenomenon known as "differential matrix effects," which compromises the accuracy of quantification.[5][6][7]
Troubleshooting Steps:
-
Verify Co-elution: Carefully overlay the chromatograms of the analyte and the internal standard to visually inspect for any separation.
-
Optimize Chromatography:
-
Evaluate Matrix Effects: Perform a post-extraction spike experiment to determine if the analyte and internal standard experience different levels of ion suppression or enhancement.
-
Consider Alternative Standards: If co-elution cannot be achieved, a ¹³C- or ¹⁵N-labeled internal standard is less likely to exhibit a chromatographic shift and may be a better choice.[12]
Experimental Protocol: Evaluating Differential Matrix Effects
Methodology:
-
Prepare Samples:
-
Set 1 (Neat Solution): Analyte and internal standard spiked into the mobile phase.
-
Set 2 (Post-Extraction Spike): Blank matrix is extracted, and then the analyte and internal standard are spiked into the final extract.
-
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
Calculate the matrix effect for both the analyte and the internal standard separately.
-
-
Evaluation: A significant difference in the matrix effect percentage between the analyte and the internal standard indicates a differential matrix effect.
Table 2: Troubleshooting Summary for Chromatographic Shift and Matrix Effects
| Symptom | Potential Cause | Recommended Action |
| Visible separation of analyte and IS peaks | Isotope effect | Optimize chromatography (gradient, mobile phase) to improve co-elution. |
| Poor accuracy and precision, especially across different sample lots | Differential matrix effects due to lack of co-elution | Perform a post-extraction spike experiment to quantify the difference in matrix effects. |
| Inability to achieve co-elution | Significant difference in physicochemical properties due to deuteration | Consider using a ¹³C or ¹⁵N labeled internal standard. |
Diagram: Logic of Differential Matrix Effects
Caption: The impact of chromatographic shift on differential matrix effects leading to inaccurate quantification.
Issue 3: Interference from Isotopic Impurities and Crosstalk
Q: My calibration curve is non-linear at the lower limit of quantification (LLOQ). What could be the cause?
A: This can be caused by the presence of unlabeled analyte as an impurity in your deuterated internal standard, which leads to an overestimation of the analyte concentration, especially at low levels.[4][8] Another possibility is "crosstalk," where the naturally occurring isotopes of your analyte (e.g., M+2 from ¹³C or ¹⁸O) have the same mass-to-charge ratio as your deuterated standard, particularly if the degree of deuteration is low (e.g., D2).[4]
Troubleshooting Steps:
-
Assess Isotopic Purity: Inject a high concentration of the deuterated internal standard solution without any analyte. Check for any signal at the mass transition of the unlabeled analyte.[8]
-
Consult the Certificate of Analysis (CoA): Review the CoA for the stated isotopic purity of the standard. If significant unlabeled analyte is present, contact the supplier for a higher purity batch.[8]
-
Increase Mass Difference: Use an internal standard with a higher degree of deuteration (e.g., D4 or greater) or a ¹³C-labeled standard to shift the mass of the internal standard further away from the analyte's isotopic cluster and minimize crosstalk.[4]
-
Optimize MS Conditions: In some cases, in-source fragmentation of the deuterated standard can lead to the loss of a deuterium atom, causing it to be detected as the analyte. Adjusting source parameters like collision energy can help minimize this.[8]
Table 3: Troubleshooting Isotopic Purity and Crosstalk
| Symptom | Potential Cause | Recommended Action |
| Non-linear calibration curve at LLOQ | Unlabeled analyte impurity in the IS | Assess purity by injecting a high concentration of the IS alone. |
| High background signal for the analyte | Unlabeled analyte impurity or in-source fragmentation of IS | Check CoA for purity; optimize MS source conditions to minimize fragmentation. |
| Falsely high IS signal | Interference from natural isotopes of the analyte (crosstalk) | Use an IS with a higher mass difference (≥ 3 amu). |
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. myadlm.org [myadlm.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Validating Analytical Methods for Valproic Acid: A Comparative Guide Using Valproic Acid-d6
For researchers, scientists, and drug development professionals, the accurate quantification of Valproic Acid (VPA) is critical for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments. The use of a stable isotope-labeled internal standard, such as Valproic Acid-d6 (VPA-d6), is a widely accepted practice to ensure the reliability and robustness of bioanalytical methods. This guide provides a comparative overview of different analytical methods validated for VPA quantification, with a focus on the use of VPA-d6 as an internal standard.
This document outlines key performance characteristics of various methods, details experimental protocols, and presents a logical workflow for the validation process. The presented data is synthesized from multiple studies to provide a comprehensive comparison.
Comparative Performance of Analytical Methods
The choice of an analytical method for VPA quantification depends on factors such as required sensitivity, sample matrix, throughput, and available instrumentation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a prevalent technique due to its high selectivity and sensitivity. Other methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are also employed.
Below is a summary of validation parameters from various studies utilizing VPA-d6 as an internal standard, showcasing the performance of different analytical approaches.
| Parameter | LC-MS/MS Method A | LC-MS/MS Method B | HPLC-UV Method | GC-MS Method |
| Linearity Range (µg/mL) | 1.0 - 200[1][2] | 5 - 800[3] | 1.0 - 50.0[4] | Not explicitly stated with VPA-d6 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 1.0[2] | 5[3] | 1.0[4] | 8.0 (without derivatization)[5] |
| Intra-day Precision (%RSD) | < 4.5%[2] | ≤ 6%[3] | < 7.3%[4] | 3.86% - 3.99%[5] |
| Inter-day Precision (%RSD) | < 4.6%[2] | ≤ 6%[3] | < 2.2%[4] | 6.14% - 6.42%[5] |
| Accuracy (%RE or Bias) | < 7.9%[2] | < 4%[3] | > 96.8%[4] | Not explicitly stated |
| Mean Recovery (%) | Met requirements[1][2] | Not explicitly stated | 99.4%[4] | Not explicitly stated |
| Sample Preparation | Protein Precipitation[2] | Protein Precipitation[3] | Solid-Phase Extraction[4] | Solid-Phase Extraction[6] |
| Run Time | ~2 minutes[2][7] | ~11 minutes[3] | Not specified | ~6 minutes[5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for sample preparation and analysis using LC-MS/MS, a commonly employed technique for VPA quantification with VPA-d6.
LC-MS/MS Method A: Protein Precipitation
This method is valued for its simplicity and high throughput.
-
Sample Preparation:
-
To 200 µL of plasma sample, add 20 µL of VPA-d6 internal standard solution.
-
Add 400 µL of cold acetonitrile to precipitate proteins[3].
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
-
Ionization Mode: Negative electrospray ionization (ESI-) is used.
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for VPA and VPA-d6 are monitored. For VPA, the transition is typically m/z 143 -> 143, and for VPA-d6, it is m/z 149 -> 149[3].
-
LC-MS/MS Method B: Solid-Phase Extraction (SPE)
SPE offers cleaner extracts compared to protein precipitation, which can be beneficial for reducing matrix effects.
-
Sample Preparation:
-
Condition an appropriate SPE cartridge (e.g., hydrophilic-lipophilic balance).
-
Load the plasma sample (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with a suitable solvent.
-
Evaporate the eluate and reconstitute in the mobile phase for injection.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
The chromatographic and mass spectrometric conditions are generally similar to those used in the protein precipitation method, with potential adjustments to the gradient and other parameters based on the cleaner sample matrix.
-
Validation Workflow
The validation of a bioanalytical method is a systematic process to ensure its reliability for its intended purpose. The following diagram illustrates the logical workflow of the validation process.
Caption: Workflow for bioanalytical method validation.
This diagram outlines the sequential steps involved in validating an analytical method, starting from method development and proceeding through the evaluation of key validation parameters to the final application of the method. Each step is crucial for ensuring the data generated is accurate and reproducible.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a Simple and Rapid UPLC-MS Assay for Valproic Acid and Its Comparison With Immunoassay and HPLC Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a bioanalytical LC-UV method with solid-phase extraction for determination of valproic acid in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sid.ir [sid.ir]
- 6. wsp.wa.gov [wsp.wa.gov]
- 7. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Valproic Acid Quantification: A Comparative Guide to the Accuracy and Precision of Valproic Acid-d6
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Valproic Acid (VPA), the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of Valproic acid-d6, a deuterated stable isotope-labeled internal standard, with other alternatives, supported by experimental data from various analytical methodologies.
This compound is widely regarded as the "gold standard" for the quantitative analysis of VPA, particularly in bioanalytical methods employing liquid chromatography-mass spectrometry (LC-MS/MS). Its chemical structure is nearly identical to the analyte of interest, with the key difference being the replacement of six hydrogen atoms with deuterium. This subtle modification results in a product that is chemically indistinguishable during sample preparation and chromatographic separation, yet isotopically distinct for mass spectrometric detection. This characteristic is fundamental to its superior performance in compensating for variability throughout the analytical process.
Performance Comparison: Accuracy and Precision
The primary advantage of using this compound as an internal standard is the significant improvement in the accuracy and precision of quantitative measurements. Deuterated standards co-elute with the analyte, experiencing similar matrix effects (ion suppression or enhancement) and variability in extraction recovery, which are common challenges in complex biological matrices such as plasma and serum.
Below is a summary of quantitative data from studies utilizing this compound and other non-deuterated internal standards for the quantification of Valproic Acid.
Table 1: Performance of this compound as an Internal Standard in LC-MS/MS Analysis
| Matrix | Linearity (µg/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| Human Serum | Not Specified | 91.44 - 110.92 | < 9.98 | [1] |
| Whole Blood | 5 - 800 | < 4 (as bias) | ≤ 6 | [2] |
| Human Plasma | 5.00 - 300 | Within acceptable FDA guidance | Within acceptable FDA guidance | [3] |
Table 2: Performance of Alternative Internal Standards in Valproic Acid Analysis
| Internal Standard | Analytical Method | Matrix | Linearity (µg/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| Furosemide | LC-MS/MS | Human Plasma | 0.05 - 40 | 3.74 (at LLOQ) | 5.06 (at LLOQ) | [4] |
| Diazepam | HPLC-UV | Human Plasma | 10 - 150 | -2.9 to 3.2 | ≤ 6.6 | [5] |
| Octanoic Acid | GC-FID | Human Plasma | 5 - 320 | < 2.8 | < 6.1 | [6] |
| 2-Ethylhexanoic Acid | GC-MS | Not Specified | Not Specified | No significant difference in recovery compared to VPA-d6 | Not Specified | [7] |
The data presented highlights the consistent high accuracy and precision achieved with this compound in demanding LC-MS/MS applications. While alternative standards can provide acceptable results, particularly in less complex methodologies like HPLC-UV or GC-FID, deuterated standards are generally superior in mitigating matrix-induced variability inherent to LC-MS/MS analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the quantification of Valproic Acid in biological matrices using this compound as an internal standard.
Sample Preparation: Protein Precipitation (for LC-MS/MS)
This protocol is a common and straightforward method for preparing plasma or serum samples.
-
Sample Aliquoting: Transfer 50 µL of the biological matrix (e.g., human serum) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of this compound working solution to each sample to achieve a final concentration within the linear range of the assay.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1-2 minutes. Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or vial for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Column: A reversed-phase C18 column (e.g., Kinetex C18, 100 x 3.0 mm, 2.6 µm) is commonly used.[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid or 5 mM ammonium formate) and an organic component (e.g., acetonitrile or methanol) is typical.[1][2]
-
Flow Rate: A flow rate in the range of 0.3 - 0.5 mL/min is generally employed.
-
Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used.
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for Valproic Acid and this compound are monitored. For example:
Visualizing the Workflow
To illustrate the experimental and logical workflows, the following diagrams are provided in Graphviz DOT language.
Caption: Experimental workflow for VPA quantification.
References
- 1. Determination of valproic acid and its six metabolites in human serum using LC-MS/MS and application to interaction with carbapenems in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy: What Clinicians and Researchers Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. researchgate.net [researchgate.net]
- 7. redalyc.org [redalyc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for Valpro-ic Acid Quantification: Focus on Linearity and Range
For researchers, scientists, and drug development professionals involved in the bioanalysis of valproic acid (VPA), the choice of an appropriate internal standard (IS) is critical for developing robust and reliable quantification methods. This guide provides a comparative overview of the performance of the commonly used deuterated internal standard, valproic acid-d6 (VPA-d6), and other alternative standards, with a focus on the linearity and range of calibration curves.
This guide synthesizes data from various studies to offer a clear comparison, supported by detailed experimental protocols and visualizations to aid in the selection of the most suitable internal standard for your specific analytical needs.
Performance Comparison of Internal Standards
The linearity and range of a calibration curve are fundamental parameters in bioanalytical method validation, defining the concentration window over which the assay is accurate and precise. The data below, compiled from multiple studies, summarizes the performance of VPA-d6 and alternative internal standards in the quantification of valproic acid.
| Internal Standard | Analytical Method | Matrix | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | LC-MS/MS | Human Serum | 2.03 - 152.25 | > 0.995 |
| This compound | LC-MS/MS | Human Plasma | 5.00 - 300 | > 0.99 |
| This compound | LC-MS/MS | Whole Blood | 5 - 800 | Not Specified |
| Nonanoic acid | HPLC-UV | Human Plasma | 4.75 - 237.75 | 0.9999 |
| 2-Ethylhexanoic acid | GC | Not Specified | Not Specified | Not Specified |
| Butabarbital | HPLC | Serum | 25 - 400 | > 0.99 |
| n-Caproic acid | GC | Serum | 25 - 400 | > 0.99 |
Key Observations:
-
This compound , as a stable isotope-labeled internal standard, is frequently employed in LC-MS/MS methods, demonstrating excellent linearity over wide concentration ranges.[1][2][3] Its co-elution with the analyte and similar ionization properties make it an ideal choice for mass spectrometry-based detection, minimizing matrix effects.
-
Nonanoic acid has been successfully used as an internal standard in an HPLC-UV method, showing outstanding linearity.[4] This presents a cost-effective alternative to deuterated standards, particularly for chromatographic methods with UV detection.
-
2-Ethylhexanoic acid is mentioned as a cost-effective alternative to VPA-d6 for GC methods, with research indicating no significant differences in recovery.[5]
-
Other compounds like butabarbital and n-caproic acid have also been utilized as internal standards in HPLC and GC methods, respectively, demonstrating good linearity.[6][7]
The choice of internal standard will ultimately depend on the analytical platform, the required sensitivity and selectivity, and cost considerations. For highly sensitive and specific LC-MS/MS assays, VPA-d6 remains the gold standard. However, for other applications, alternative standards can provide comparable performance.
Experimental Protocols
Below are representative experimental protocols for establishing a calibration curve for valproic acid using either this compound or a non-deuterated alternative.
Protocol 1: Valproic Acid Quantification using VPA-d6 by LC-MS/MS
This protocol is based on a typical bioanalytical method for the determination of valproic acid in human plasma.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of valproic acid (e.g., 1 mg/mL) in a suitable organic solvent like methanol.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.
-
From the valproic acid stock solution, prepare a series of working standard solutions by serial dilution to cover the desired calibration range (e.g., 5 µg/mL to 300 µg/mL).[1]
-
Prepare a working internal standard solution of VPA-d6 at a fixed concentration (e.g., 10 µg/mL).
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of blank human plasma in a microcentrifuge tube, add 20 µL of each valproic acid working standard solution.
-
Add 20 µL of the VPA-d6 working internal standard solution to all samples (except the blank).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column is commonly used.[2][3]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is typical.[3]
-
Flow Rate: Approximately 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
MRM Transitions:
-
Valproic acid: m/z 143.1 → 143.1[8]
-
This compound: m/z 149.1 → 149.1
-
4. Calibration Curve Construction:
-
Plot the peak area ratio of valproic acid to this compound against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
Protocol 2: Valproic Acid Quantification using Nonanoic Acid by HPLC-UV
This protocol describes a method using a non-deuterated internal standard with HPLC-UV detection.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of valproic acid (e.g., 20 mg/mL) in methanol.[4]
-
Prepare a stock solution of nonanoic acid (internal standard) (e.g., 9 mg/mL) in methanol.[4]
-
Prepare working standard solutions of valproic acid by diluting the stock solution to achieve concentrations for the calibration curve (e.g., 4.75, 11.89, 29.72, 59.44, 118.87, and 237.75 µg/mL).[4]
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add 50 µL of the nonanoic acid working solution.
-
Add 2.5 mL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
The dried residue may require derivatization for UV detection. For example, reconstitution in a derivatizing agent solution (e.g., 2,4'-dibromoacetophenone) and heating.[4]
-
After derivatization, the sample is reconstituted in the mobile phase for injection.
3. HPLC-UV Conditions:
-
LC Column: A C18 reversed-phase column.[4]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 73:27 v/v).[4]
-
Flow Rate: 1.5 mL/min.[4]
-
Detection: UV detector set at an appropriate wavelength (e.g., 294 nm after derivatization).[4]
-
Injection Volume: 20 µL.
4. Calibration Curve Construction:
-
Plot the peak area ratio of the valproic acid derivative to the nonanoic acid derivative against the concentration of valproic acid.
-
Perform a linear regression analysis to obtain the calibration equation and correlation coefficient.
Workflow for Calibration Curve Establishment
The following diagram illustrates the general workflow for establishing a calibration curve for valproic acid analysis.
Caption: Workflow for establishing a valproic acid calibration curve.
This comprehensive guide provides valuable insights into the selection and performance of internal standards for valproic acid quantification. By understanding the linearity, range, and associated experimental protocols, researchers can make informed decisions to ensure the development of accurate and robust bioanalytical methods.
References
- 1. Frontiers | Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy: What Clinicians and Researchers Need to Know [frontiersin.org]
- 2. Determination of valproic acid and its six metabolites in human serum using LC-MS/MS and application to interaction with carbapenems in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. seer.ufrgs.br [seer.ufrgs.br]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Methods for Valproic Acid-d6 Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of Valproic acid-d6 (VPA-d6), a common internal standard used in therapeutic drug monitoring (TDM) of Valproic Acid (VPA).[1][2][3][4][5] VPA is a widely prescribed medication for epilepsy, bipolar disorder, and migraine prophylaxis.[1][6][7] Due to its narrow therapeutic range (typically 50-100 µg/mL) and significant individual pharmacokinetic variability, routine monitoring of VPA plasma concentrations is crucial to ensure efficacy and avoid toxicity.[1][8][9] this compound is the stable isotope-labeled internal standard of choice for mass spectrometry-based assays, ensuring accurate and precise quantification.
This guide summarizes quantitative data from various methodologies, details common experimental protocols, and provides visualizations of the analytical workflow and the metabolic pathway of Valproic Acid.
Data Presentation: A Comparative Overview of Analytical Methods
The following tables summarize the performance characteristics of different analytical methods used for the quantification of Valproic Acid, with VPA-d6 often used as the internal standard. The data is compiled from various studies to represent a hypothetical inter-laboratory comparison.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Parameter | Method A | Method B | Method C |
| Linearity Range (µg/mL) | 5 - 800[1] | 10 - 200[10] | 2 - 200[11] |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 5[1] | 10 | 2[11] |
| Intra-day Precision (%CV) | ≤ 6%[1] | Not Reported | < 3.3%[11] |
| Inter-day Precision (%CV) | ≤ 6%[1] | Not Reported | < 7.2%[11] |
| Accuracy (Bias %) | < 4%[1] | Not Reported | Not Reported |
| Recovery (%) | Not Reported | Not Reported | 104%[11] |
| Matrix | Whole Blood[1] | Dried Plasma Spot[10] | Plasma[11] |
Table 2: Gas Chromatography (GC) and Immunoassay Methods
| Parameter | GC Method | Immunoassay (CEDIA) |
| Linearity Range (µg/mL) | Not Reported | Not Reported |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 8[12][13] | Not specified, measures within therapeutic range |
| Intra-assay Precision (%CV) | 3.86% - 3.99%[12][13] | Not Reported |
| Inter-assay Precision (%CV) | 6.14% - 6.42%[12][13] | Not Reported |
| Accuracy (Bias %) | Not Reported | Not Reported |
| Recovery (%) | Not Reported | Not Reported |
| Matrix | Serum[12][13] | Serum[14] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for sample preparation and analysis using LC-MS/MS.
Protocol 1: LC-MS/MS Analysis of VPA in Whole Blood
This protocol is based on a method for the forensic determination of VPA in whole blood.[1]
1. Sample Preparation:
-
To 200 µL of whole blood, add 20 µL of this compound internal standard solution.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix the sample.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: UHPLC Waters Acquity
-
Column: Acquity UPLC HSS C18 (2.1 x 150 mm, 1.8 µm)
-
Column Temperature: 45°C
-
Mobile Phase: 5 mM ammonium formate and acetonitrile, both with 0.1% formic acid.
-
Mass Spectrometer: Xevo TDQ triple quadrupole
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection: Multiple Reaction Monitoring (MRM)
Protocol 2: LC-MS/MS Analysis of VPA in Plasma
This protocol describes a simple and rapid method for VPA determination in human plasma.[11]
1. Sample Preparation:
-
To 0.2 mL of human plasma, add 0.6 mL of methanol to precipitate proteins.
-
Vortex mix the sample.
-
Centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
Column: Zorbax SB - C18 (100 mm x 3 mm I.D., 3.5 µm)
-
Column Temperature: 45°C
-
Mobile Phase: Isocratic mixture of acetonitrile and 0.1% (v/v) acetic acid in water (40:60, v/v).
-
Flow Rate: 1 mL/min
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection: Single Ion Monitoring (SIM) of m/z 143.1.
Mandatory Visualizations
Experimental Workflow for VPA-d6 Analysis
The following diagram illustrates a typical workflow for the quantification of Valproic acid using an internal standard like VPA-d6.
References
- 1. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of valproic acid and its six metabolites in human serum using LC-MS/MS and application to interaction with carbapenems in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Successful LC-MS/MS assay development and validation for determination of valproic acid and its metabolites supporting proactive pharmacovigilance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. seer.ufrgs.br [seer.ufrgs.br]
- 6. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. Therapeutic drug monitoring of valproic acid using a dried plasma spot sampling device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 12. brieflands.com [brieflands.com]
- 13. researchgate.net [researchgate.net]
- 14. jppres.com [jppres.com]
A Comparative Guide to Internal Standards for Valproic Acid Analysis: Valproic Acid-d6 vs. C13-Labeled Valproic Acid
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the antiepileptic drug valproic acid, the choice of an appropriate internal standard is critical for achieving accurate and reliable results with mass spectrometry-based methods. Stable isotope-labeled (SIL) internal standards are the gold standard, offering a means to correct for variations in sample preparation, instrument response, and matrix effects.[1] Among SILs, deuterium (d) and carbon-13 (¹³C) labeled standards are the most common. This guide provides a comprehensive comparison of valproic acid-d6 and ¹³C-labeled valproic acid as internal standards, supported by established principles and experimental data from broader applications.
Key Performance Differences: A Tabular Summary
The selection of an isotopic label can significantly impact the accuracy and robustness of a quantitative assay. The following table summarizes the critical differences between deuterium and ¹³C-labeled internal standards in the context of valproic acid analysis.
| Feature | This compound (Deuterium Labeled) | C13-Labeled Valproic Acid | Rationale & Implications for Valproic Acid Analysis |
| Chromatographic Co-elution | May elute slightly earlier than the unlabeled analyte due to the deuterium isotope effect.[2] | Co-elutes perfectly with the unlabeled analyte.[1] | Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. For valproic acid in complex matrices like plasma, ¹³C-labeled standards are more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification.[1] |
| Isotopic Stability | Can be susceptible to back-exchange (D for H) in certain solvents or under specific pH conditions, especially if the label is on an exchangeable site.[1][3] | Highly stable and not prone to exchange under typical analytical conditions as the ¹³C atoms are integrated into the carbon backbone.[3][4] | While valproic acid does not have readily exchangeable protons on heteroatoms, the stability of ¹³C-labeling provides greater assurance throughout sample preparation and analysis.[5] |
| Mass Difference | Provides a mass difference of +6 Da. | The mass difference depends on the number of ¹³C atoms incorporated. | A mass difference of three or more mass units is generally required to avoid spectral overlap.[5] Both d6 and multi-¹³C labeling can achieve this. |
| Potential for Isotopic Interference | The natural abundance of deuterium is low, but in-source fragmentation and H-D exchange can complicate spectra.[3] | The natural abundance of ¹³C is ~1.1%, which can sometimes lead to a small contribution to the analyte's M+1 peak, but generally provides a cleaner analytical signal.[3] | ¹³C labeling generally provides a cleaner analytical signal with less potential for spectral overlap. |
| Cost and Availability | Generally more cost-effective and widely available.[5][6] | Typically more expensive and may have more limited availability due to more complex synthesis.[3][6] | Budgetary constraints may favor the use of deuterated standards, but this must be weighed against the potential for compromised data quality.[1] |
Experimental Protocols
The following provides a generalized experimental protocol for the quantitative analysis of valproic acid in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on methodologies described for this compound.[7] The protocol for a ¹³C-labeled internal standard would be identical in terms of procedure, with adjustments made for the mass-to-charge ratio (m/z) of the ¹³C-labeled standard in the mass spectrometer settings.
Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound or ¹³C-labeled valproic acid).[7]
-
Add 400 µL of cold acetonitrile to precipitate proteins.[7]
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: UHPLC system[7]
-
Column: C18 reverse-phase column (e.g., Acquity UPLC HSS C18, 2.1 x 150 mm, 1.8 µm)[7]
-
Mobile Phase: A gradient of 5 mM ammonium formate with 0.1% formic acid in water and acetonitrile with 0.1% formic acid.[7]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer[7]
-
Ionization Mode: Negative Electrospray Ionization (ESI-)[7]
-
MRM Transitions:
-
Valproic Acid: 143 -> 143[7]
-
This compound: 149 -> 149 (adjust based on specific d6 labeling)
-
¹³C-Labeled Valproic Acid: Adjust m/z based on the number of ¹³C labels.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the bioanalysis of valproic acid.
Logical Comparison of Internal Standards
Caption: Key characteristics of deuterium vs. ¹³C-labeled internal standards.
Conclusion and Recommendation
For the routine analysis of valproic acid where the highest level of accuracy and method robustness is required, ¹³C-labeled valproic acid is the superior choice. Its ability to co-elute with the native analyte ensures the most effective compensation for matrix effects and ion suppression, which are common challenges in complex biological samples.[1] This leads to more reliable and defensible quantitative data.
Deuterium-labeled internal standards, such as this compound, can be a viable and cost-effective alternative, particularly for less complex matrices or when the analytical method is thoroughly validated to account for potential chromatographic shifts and isotopic instability.[1][3] However, researchers must be aware of the inherent limitations and the potential for compromised data accuracy. Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ukisotope.com [ukisotope.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Immunoassays with LC-MS/MS for Valproic Acid Quantification Using Valproic Acid-d6
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Valproic Acid (VPA), a widely used antiepileptic drug. The cross-validation of these two prevalent analytical techniques is crucial for ensuring data accuracy and consistency in both clinical and research settings. This document summarizes key performance data, details experimental protocols, and visualizes the analytical workflows. Valproic acid-d6 is highlighted as the internal standard of choice for LC-MS/MS methods due to its ability to correct for matrix effects and variations in instrument response.
Performance Comparison: Immunoassay vs. LC-MS/MS
The choice between immunoassay and LC-MS/MS for VPA quantification depends on various factors, including the required specificity, sensitivity, sample throughput, and cost. While immunoassays are generally faster and less expensive, they can be susceptible to cross-reactivity with VPA metabolites, potentially leading to an overestimation of the parent drug concentration.[1][2][3] LC-MS/MS, considered the gold standard, offers higher specificity and the ability to simultaneously measure VPA and its metabolites.[1][2][4][5]
The following tables summarize the quantitative comparison between different immunoassay methods and LC-MS/MS for VPA measurement.
Table 1: Method Comparison Summary
| Comparison | Immunoassay Method | Key Findings | Reference |
| LC-ESI-MS/MS vs. EMIT | Enzyme Multiplied Immunoassay Technique (EMIT) | Significant correlation, but EMIT showed a positive bias, overestimating VPA levels.[3] The median VPA concentration measured by EMIT was 127.8% of that obtained by LC-ESI-MS/MS.[3][6] | [3][6] |
| LC-MS/MS vs. CMIA | Chemiluminescent Microparticle Immunoassay (CMIA) | Good consistency between the two methods. The regression equation was [LC-MS/MS] = 1.0094 * [CMIA] - 1.8937.[1][2] CMIA showed a slight positive bias of 1.2 µg/mL compared to LC-MS/MS.[2] | [1][2] |
| UPLC-MS vs. FPIA, CMIA, HPLC | Fluorescence Polarization Immunoassay (FPIA), CMIA, High-Performance Liquid Chromatography (HPLC) | Good correlation was observed between UPLC-MS and the other methods, with correlation coefficients of 0.989 (FPIA), 0.988 (CMIA), and 0.987 (HPLC).[7] | [7] |
Table 2: Linearity and Sensitivity
| Method | Linear Range (µg/mL) | Lower Limit of Quantification (LLOQ) (µg/mL) | Reference |
| LC-ESI-MS/MS | 5.00 - 300 | 5.00 | [6] |
| EMIT | 1.00 - 150 | Not specified | [3] |
| LC-MS/MS | 1 - 200 | 1 | [7] |
| CMIA | 2.0 - 140.65 | 2 | [1][8] |
| UPLC-MS | 1 - 200 | 1 | [7] |
| LC-MS/MS (for VPA and metabolites) | VPA: 2030 ng/mL | VPA: 2030 ng/mL | [5] |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing analytical results. Below are generalized protocols for both immunoassay and LC-MS/MS techniques based on published literature.
Immunoassay Protocol (General)
Immunoassays for VPA are typically homogeneous, meaning they do not require a separation step. The principle often involves the competition between VPA in the sample and enzyme-labeled VPA for binding sites on a specific antibody.[9]
-
Sample Preparation: Serum or plasma samples are collected from patients. For free VPA measurement, an ultrafiltration step is required to separate the protein-bound drug.[8][9]
-
Reagent Preparation: The assay kit reagents, including the antibody/substrate reagent and the enzyme conjugate, are prepared according to the manufacturer's instructions.[10]
-
Assay Procedure: A specific volume of the patient sample is mixed with the antibody/substrate reagent. Subsequently, the enzyme conjugate is added.
-
Detection: The mixture is incubated, and the enzyme activity is measured, typically by monitoring changes in absorbance or light emission. The concentration of VPA in the sample is inversely proportional to the measured signal.[8][11]
-
Quantification: The VPA concentration is determined by comparing the signal from the patient sample to a calibration curve generated using standards with known VPA concentrations.
LC-MS/MS Protocol with this compound
This method provides high specificity and accuracy for the quantification of VPA. The use of a stable isotope-labeled internal standard, this compound, is critical for correcting analytical variability.[4]
-
Sample Preparation:
-
To a 50 µL aliquot of serum or plasma, add 50 µL of the internal standard working solution (this compound).[12]
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol.[13]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Alternatively, solid-phase extraction (SPE) can be used for sample cleanup.[1][5][12]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.[4][12]
-
The mass spectrometer is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both VPA and this compound.[12][14] For VPA, a common transition is m/z 143.0 → 143.0 (pseudo-MRM).[12]
-
-
Quantification:
-
The peak area ratio of VPA to this compound is calculated.
-
This ratio is used to determine the concentration of VPA in the sample by interpolation from a calibration curve constructed using known concentrations of VPA and a constant concentration of the internal standard.
-
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the cross-validation of immunoassays and LC-MS/MS for Valproic Acid analysis.
Caption: A flowchart illustrating the parallel workflows for Valproic Acid quantification by immunoassay and LC-MS/MS, followed by data comparison for cross-validation.
References
- 1. Comparison of LC‐MS/MS vs chemiluminescent microparticle immunoassay in measuring the valproic acid concentration in plasma of epilepsy patients in a new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of LC-MS/MS vs chemiluminescent microparticle immunoassay in measuring the valproic acid concentration in plasma of epilepsy patients in a new perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy: What Clinicians and Researchers Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of valproic acid and its six metabolites in human serum using LC-MS/MS and application to interaction with carbapenems in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy: What Clinicians and Researchers Need to Know [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. cda-amc.ca [cda-amc.ca]
- 9. essentiahealth.testcatalog.org [essentiahealth.testcatalog.org]
- 10. medilinkltd.com [medilinkltd.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 14. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
Valproic Acid-d6 Performance Across Mass Spectrometry Platforms: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate analytical method is paramount for accurate quantification of valproic acid (VPA) in biological matrices. This guide provides a comparative overview of the performance of Valproic acid-d6 (VPA-d6), a commonly used internal standard, across different liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms. The data presented is compiled from various studies, offering insights into the linearity, precision, accuracy, and sensitivity achievable with different instrumentation.
The use of a stable isotope-labeled internal standard like VPA-d6 is crucial for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the reliability of quantitative bioanalytical methods.[1] The performance of VPA-d6 is intrinsically linked to the overall method and the specific mass spectrometer employed. This guide summarizes key performance metrics of analytical methods utilizing VPA-d6 on systems from leading manufacturers such as SCIEX, Agilent, and Waters.
Performance Data Comparison
The following tables summarize the quantitative performance of analytical methods for valproic acid using VPA-d6 as an internal standard on various mass spectrometer systems. These results are extracted from different studies and reflect the performance of the entire analytical method, not just the mass spectrometer in isolation.
Table 1: Performance on SCIEX Mass Spectrometers
| Parameter | SCIEX Triple Quad™ 3500[2] | SCIEX QTRAP® 5500[3] |
| Linearity (r²) | > 0.99 | > 0.998 |
| Precision (%CV) | < 5% | < 11.0% |
| Accuracy (%Bias) | Not explicitly stated | 2% to 12% |
| LOD/LOQ (µg/mL) | Not explicitly stated for VPA | Not explicitly stated |
| Matrix | Pepper | Human Plasma |
Table 2: Performance on Agilent Mass Spectrometers
| Parameter | Agilent 1100 Series with Qtrap 5500[3] |
| Linearity (r²) | > 0.998 |
| Precision (%CV) | < 11.0% |
| Accuracy (%Bias) | 2% to 12% |
| LOD/LOQ (µg/mL) | Not explicitly stated |
| Matrix | Human Plasma |
Table 3: Performance on Waters Mass Spectrometers
| Parameter | Waters Acquity UPLC with Xevo TQD[4] |
| Linearity (r²) | > 0.99 |
| Precision (%CV) | ≤ 6% |
| Accuracy (%Bias) | < 4% |
| LOD/LOQ (µg/mL) | LOD: 2 / LOQ: 5 |
| Matrix | Whole Blood |
Table 4: Alternative Internal Standards
While VPA-d6 is a widely accepted internal standard, other molecules have been investigated as cost-effective alternatives.
| Internal Standard | Key Findings | Reference |
| 2-ethylhexanoic acid (2-EHA) | Showed no significant differences in recoveries compared to VPA-d6. | [5] |
| n-caproic acid | Utilized in a GC method for VPA determination. | [6] |
| Probenecid | Used as an internal standard for the simultaneous determination of VPA and its metabolites. | [3] |
Experimental Protocols
The performance data presented above are contingent on the specific experimental conditions employed in each study. Below are summaries of the methodologies used to generate the data.
Method 1: Analysis of Valproic Acid in Whole Blood using Waters Acquity UPLC with Xevo TQD [4]
-
Sample Preparation: Protein precipitation.
-
Chromatography:
-
Column: Acquity UPLC HSS C18 (2.1 x 150 mm, 1.8 µm).
-
Mobile Phase: A: Water with 5 mM ammonium formate and 0.1% formic acid; B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient elution.
-
-
Mass Spectrometry:
-
Instrument: Waters Xevo TQD Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
MRM Transitions: VPA: m/z 143 → 143; VPA-d6: m/z 149 → 149.
-
Method 2: Simultaneous Determination of Valproic Acid and its Metabolites in Human Plasma using Agilent 1100 Series HPLC and SCIEX Qtrap 5500 [3]
-
Sample Preparation: Solid-phase extraction (SPE) using Waters Oasis HLB cartridges.
-
Chromatography:
-
Column: Agilent Poroshell SB-C18 (50 mm × 4.6 mm, 2.7 µm).
-
Mobile Phase: A: Water; B: Acetonitrile.
-
Flow Rate: 0.9 mL/min.
-
Gradient elution.
-
-
Mass Spectrometry:
-
Instrument: Applied Biosystems SCIEX Qtrap 5500.
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
MRM transitions were optimized for VPA and its metabolites.
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams, generated using the DOT language, outline a typical experimental workflow for the quantification of valproic acid in biological samples.
Caption: A generalized workflow for the bioanalysis of valproic acid using LC-MS/MS.
Caption: Principle of MRM detection for Valproic Acid and its deuterated internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. sciex.com [sciex.com]
- 3. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. seer.ufrgs.br [seer.ufrgs.br]
- 6. researchgate.net [researchgate.net]
The Gold Standard: Unveiling the Advantages of Valproic Acid-d6 as a Stable Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals engaged in the precise quantification of valproic acid, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of bioanalytical data. This guide provides an in-depth comparison of the performance of the stable isotope-labeled internal standard, Valproic acid-d6, against alternative methods, supported by experimental data and detailed protocols.
In the landscape of therapeutic drug monitoring and pharmacokinetic studies, particularly for compounds with a narrow therapeutic index like valproic acid, the integrity of analytical measurements is non-negotiable. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for its sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is highly recommended by regulatory bodies and is considered best practice in bioanalysis.[1][2] This is due to its ability to mimic the analyte of interest throughout the analytical process, from sample extraction to detection, thereby correcting for a wide range of potential variabilities.[3][4]
Superior Performance of this compound: A Comparative Analysis
The primary advantage of this compound lies in its structural and chemical near-identity to the endogenous, unlabeled valproic acid. This results in identical chromatographic retention times and ionization efficiencies in the mass spectrometer.[4] Consequently, any variations encountered during sample preparation, such as extraction inefficiencies or matrix effects, will affect both the analyte and the internal standard to the same extent. This co-behavior allows for highly accurate and precise quantification, as the ratio of the analyte to the internal standard remains constant despite these variations.
In contrast, structural analog internal standards, such as benzoic acid or octanoic acid, while sometimes used due to cost considerations, do not share the same physicochemical properties as valproic acid.[5] This can lead to differences in extraction recovery, chromatographic elution, and ionization response, ultimately compromising the accuracy and precision of the results.
| Parameter | This compound (SIL-IS) | Structural Analog IS (e.g., Benzoic Acid) | Method without Internal Standard |
| Accuracy (% Bias) | Typically < 5%[6] | Can be ≥ 15%[7] | Highly variable and unreliable |
| Precision (% CV) | Intra-day and Inter-day CVs often < 10%[5] | Can exceed 15% | Poor precision, often unacceptable for regulated bioanalysis |
| Matrix Effect | Effectively compensated | Prone to differential matrix effects | Significant and uncorrected matrix effects |
| Extraction Recovery | Variations are corrected | Differential recovery can lead to biased results | Uncorrected, leading to inaccurate results |
| Regulatory Compliance | Preferred and recommended by FDA and EMA[1][2] | May require extensive validation to prove suitability | Generally not acceptable for regulated bioanalytical studies |
This table compiles representative data from multiple sources to illustrate the performance differences. Actual values may vary depending on the specific assay conditions.
The Underlying Principle: Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard is a cornerstone of isotope dilution mass spectrometry. A known amount of the SIL-IS is added to the biological sample at the very beginning of the analytical workflow. The subsequent analysis by LC-MS/MS measures the ratio of the signal from the endogenous analyte to the signal from the SIL-IS. This ratio is then used to calculate the concentration of the analyte in the original sample, effectively normalizing for any sample loss or signal fluctuation during the process.
Figure 1: Experimental workflow for the quantification of Valproic Acid using this compound.
Experimental Protocol: Quantification of Valproic Acid in Human Plasma using LC-MS/MS with this compound
This protocol provides a detailed methodology for the determination of valproic acid in human plasma, adapted from established and validated methods.[6]
1. Materials and Reagents:
-
Valproic acid reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Ultrapure water
-
Human plasma (blank)
2. Preparation of Stock and Working Solutions:
-
Prepare stock solutions of valproic acid and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions of valproic acid by serial dilution of the stock solution with a 50:50 methanol/water mixture to create calibration standards.
-
Prepare a working solution of this compound at a suitable concentration (e.g., 20 µg/mL) in methanol.
3. Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of the this compound working solution and vortex briefly.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 10 seconds and then centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 400 µL of the initial mobile phase.
4. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 150 mm, 1.8 µm)
-
Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation of valproic acid from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 45°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Valproic acid: 143.1 -> 143.1
-
This compound: 149.1 -> 149.1
-
5. Data Analysis and Quantification:
-
Integrate the peak areas for both valproic acid and this compound.
-
Calculate the peak area ratio of valproic acid to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of valproic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Figure 2: Logical relationship of the advantages of using this compound.
Conclusion
References
- 1. Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy: What Clinicians and Researchers Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC-MS/MS) in whole blood for forensic purposes [research.unipd.it]
- 4. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 5. Determination of valproic acid and its six metabolites in human serum using LC-MS/MS and application to interaction with carbapenems in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for Valproic Acid-d6
Valproic acid-d6, a deuterated form of the anticonvulsant and mood-stabilizing drug Valproic acid, is a critical compound in pharmaceutical research and development. Handling this substance requires stringent safety measures to protect researchers and ensure the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support laboratory professionals in the safe management of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific health hazards that necessitate the use of appropriate personal protective equipment.[1] It is harmful if swallowed, can cause skin irritation, and poses a risk of serious eye damage.[1] Adherence to the following PPE guidelines is mandatory for all personnel handling this compound.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications |
|---|---|---|
| Hands | Protective gloves | Chemical-resistant gloves (e.g., nitrile) should be worn at all times. |
| Body | Protective clothing | A lab coat or impervious clothing is necessary to prevent skin contact.[1] |
| Eyes/Face | Eye and face protection | Safety goggles with side-shields or a face shield must be used to protect against splashes and dust.[1] |
| Respiratory | Respiratory protection | In situations where dust or aerosols may be generated, a suitable respirator should be worn.[2][3] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. The following workflow outlines the procedural steps for safe handling from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
